Alpertine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-4-32-25(29)24-19(20-16-22(30-2)23(31-3)17-21(20)26-24)10-11-27-12-14-28(15-13-27)18-8-6-5-7-9-18/h5-9,16-17,26H,4,10-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAVJRAUFOPBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181538 | |
| Record name | Alpertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27076-46-6 | |
| Record name | Alpertine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027076466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alpertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPERTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYT38QTB4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alpertine: A Technical Overview of its Chemical Structure and Biological Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
Alpertine is chemically identified as ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate[1]. Its molecular structure is characterized by a core indole ring, substituted at various positions, which is a common feature among many biologically active compounds.
The key structural features include:
-
An indole nucleus with methoxy groups at the 5 and 6 positions.
-
An ethyl carboxylate group at the 2-position of the indole ring.
-
A piperazinylethyl side chain attached to the 3-position of the indole ring, with a terminal phenyl group on the piperazine ring.
These structural elements contribute to its physicochemical properties and are presumed to be critical for its biological activity.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate[1] |
| Molecular Formula | C25H31N3O4[1] |
| Molecular Weight | 437.5 g/mol [1] |
| CAS Number | 27076-46-6[1] |
| Canonical SMILES | CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4 |
| InChI | InChI=1S/C25H31N3O4/c1-4-32-25(29)24-19(20-16-22(30-2)23(31-3)17-21(20)26-24)10-11-27-12-14-28(15-13-27)18-8-6-5-7-9-18/h5-9,16-17,26H,4,10-15H2,1-3H3 |
Synthesis
Biological Activity and Mechanism of Action
This compound is classified as an antipsychotic agent. While specific studies detailing this compound's mechanism of action are scarce, the activity of antipsychotic drugs is generally attributed to their interaction with neurotransmitter receptors in the brain, primarily dopamine D2 and serotonin 5-HT2A receptors.
The prevailing hypothesis for the action of atypical antipsychotics, the class to which this compound is related, involves a combined antagonism of D2 and 5-HT2A receptors. This dual action is thought to contribute to the therapeutic effects on both positive and negative symptoms of psychosis, with a potentially lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Receptor Binding Profile
Quantitative data on the binding affinities (Ki or IC50 values) of this compound for various neurotransmitter receptors are not available in the public scientific literature. For context, a structurally related compound, oxypertine, exhibits high affinity for both serotonin 5-HT2 (Ki = 8.6 nM) and dopamine D2 (Ki = 30 nM) receptors. However, it is important to note that this compound itself was reported to be ineffective at antagonizing the behavioral effects of tryptamine and apomorphine at doses up to 10 mg/kg, suggesting potential differences in its pharmacological profile.
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by antipsychotic drugs initiates a cascade of intracellular signaling events. These pathways are crucial in modulating neuronal excitability, gene expression, and synaptic plasticity. Given this compound's classification, it is plausible that it modulates similar pathways.
A representative diagram of a common signaling pathway affected by antipsychotic drugs is presented below. This diagram illustrates the downstream effects following the blockade of D2 and 5-HT2A receptors.
Caption: General antipsychotic signaling pathway.
Conclusion
This compound is an indole derivative with a chemical structure suggestive of antipsychotic activity. While its precise pharmacological profile remains to be fully elucidated through quantitative binding assays and detailed in vivo studies, its classification points towards a mechanism of action involving the modulation of dopaminergic and serotonergic pathways. Further research is required to determine its specific receptor affinities, functional activity, and to develop a reproducible synthesis protocol. The information provided herein serves as a foundational guide for researchers and professionals in the field of drug development, highlighting the known chemical aspects of this compound and the theoretical framework of its potential biological function based on its structural class.
References
Alpertine: A Technical Deep-Dive into its Discovery and Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpertine (WIN-31665) is a synthetic compound belonging to the "pertine" class of piperazinylethylindole derivatives. Initially investigated for its potential as an antipsychotic and tranquilizing agent, this compound's development did not proceed to market. This technical guide provides a comprehensive overview of the discovery, synthesis, and known pharmacological characteristics of this compound, with a focus on the detailed experimental procedures and underlying chemical pathways.
Discovery and Initial Pharmacological Screening
This compound was developed by Sterling Drug Inc. and first described in the scientific literature in the early 1970s. It is structurally related to other psychoactive "pertine" compounds such as oxypertine and milipertine. The core of its discovery was rooted in the exploration of indole derivatives for their effects on the central nervous system.
While its chemical relatives demonstrated notable activity in animal models, this compound presented a unique pharmacological profile. Early studies indicated that, unlike other pertines, this compound was not effective in antagonizing the behavioral effects induced by tryptamine (a serotonin receptor agonist) and apomorphine (a dopamine receptor agonist) in animal subjects, even at doses up to 10 mg/kg. This lack of efficacy in standard screening models for antipsychotic potential likely contributed to the discontinuation of its development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate |
| Molecular Formula | C25H31N3O4 |
| Molecular Weight | 437.54 g/mol |
| CAS Number | 27076-46-6 |
| Appearance | Solid |
| Synonyms | WIN-31665, Alpertinum |
This compound Synthesis Pathway
The synthesis of this compound involves a multi-step process starting from commercially available precursors. The detailed experimental protocol, as extrapolated from related syntheses and patent literature, is outlined below. The overall synthetic pathway can be visualized in the following diagram.
Caption: Proposed multi-step synthesis pathway for this compound (WIN-31665).
Experimental Protocols
Step 1: Synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
-
Materials: 4,5-Dimethoxyphenylhydrazine hydrochloride, Ethyl 2-oxobutanoate, Glacial acetic acid, Ethanol.
-
Procedure: A mixture of 4,5-dimethoxyphenylhydrazine hydrochloride and a molar equivalent of ethyl 2-oxobutanoate is refluxed in a solution of glacial acetic acid and ethanol for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with water, and recrystallized from ethanol to yield ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.
Step 2: Synthesis of Ethyl 3-((dimethylamino)methyl)-5,6-dimethoxy-1H-indole-2-carboxylate (Gramine derivative)
-
Materials: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, Formaldehyde (37% aqueous solution), Dimethylamine (40% aqueous solution), Acetic acid.
-
Procedure: To a cooled solution of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate in acetic acid, formaldehyde and dimethylamine are added sequentially with stirring. The reaction mixture is stirred at room temperature for an extended period. The resulting solution is then basified with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the gramine derivative.
Step 3: Synthesis of Ethyl 3-(cyanomethyl)-5,6-dimethoxy-1H-indole-2-carboxylate
-
Materials: Ethyl 3-((dimethylamino)methyl)-5,6-dimethoxy-1H-indole-2-carboxylate, Methyl iodide, Sodium cyanide, Dimethylformamide (DMF).
-
Procedure: The gramine derivative is dissolved in acetone, and an excess of methyl iodide is added. The mixture is stirred at room temperature to form the quaternary ammonium salt, which precipitates out of the solution. The salt is collected by filtration and dried. Subsequently, the quaternary ammonium salt is dissolved in DMF, and sodium cyanide is added. The reaction mixture is heated with stirring. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated to give the indoleacetonitrile derivative.
Step 4: Synthesis of Ethyl 3-(2-aminoethyl)-5,6-dimethoxy-1H-indole-2-carboxylate
-
Materials: Ethyl 3-(cyanomethyl)-5,6-dimethoxy-1H-indole-2-carboxylate, Lithium aluminum hydride (LAH), Anhydrous tetrahydrofuran (THF).
-
Procedure: A solution of the indoleacetonitrile derivative in anhydrous THF is added dropwise to a stirred suspension of LAH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to yield the desired indoleethylamine intermediate.
Step 5: Synthesis of this compound (ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate)
-
Materials: Ethyl 3-(2-aminoethyl)-5,6-dimethoxy-1H-indole-2-carboxylate, 1-Phenylpiperazine, 1,2-Dichloroethane, Potassium carbonate.
-
Procedure: A more direct approach involves the reaction of a haloethyl-indole intermediate. 2-carbethoxy-5,6-dimethoxy-3-(2-chloroethyl)indole is heated with 1-phenylpiperazine at a high temperature (140-160°C) for approximately 1.5 hours. The resulting product is then purified to yield this compound.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been extensively elucidated in publicly available literature, largely due to its early discontinuation in the drug development pipeline. However, based on its structural similarity to other antipsychotic agents of the pertine class, its primary targets were likely dopamine and serotonin receptors in the central nervous system.
Typical antipsychotics of this era primarily function as antagonists at dopamine D2 receptors. Atypical antipsychotics often exhibit a broader receptor binding profile, including antagonism at serotonin 5-HT2A receptors. The reported lack of in vivo efficacy of this compound in models sensitive to dopamine and serotonin modulation suggests that it may have a low affinity for these key receptors, or that its functional activity (i.e., antagonism, partial agonism, or agonism) at these sites is not conducive to producing a measurable antipsychotic-like effect in those specific assays.
The hypothetical signaling pathway for a typical D2 receptor antagonist is depicted below.
Caption: Hypothetical D2 receptor antagonism by this compound.
Conclusion
This compound (WIN-31665) represents an interesting case study in drug discovery, where a compound structurally similar to active counterparts displayed a divergent pharmacological profile. While detailed information on its biological activity is scarce, the available data and its synthetic pathway provide valuable insights for medicinal chemists and pharmacologists. The lack of efficacy in early preclinical models underscores the subtle structure-activity relationships that govern the interaction of small molecules with their biological targets. Further investigation into the receptor binding profile of this compound could potentially reveal novel interactions or a unique pharmacological signature that was not captured by the initial screening paradigms.
Alpertine: An Inquiry into a Hypothesized Mechanism of Action
Despite its classification as a pertine-class antipsychotic, a comprehensive, experimentally validated mechanism of action for Alpertine remains largely undefined in publicly accessible scientific literature. While structurally analogous to compounds with known psychoactive properties, detailed pharmacological data, clinical trial results, and specific molecular targets for this compound are not extensively documented.
This compound (WIN-31665) is a member of the pertine group of substances, characterized as an antipsychotic, neuroleptic, and tranquilizer.[1] Structurally, it is a substituted tryptamine and a piperazinylethylindole, sharing a chemical lineage with other pertines like milipertine, oxypertine, and solypertine.[1][2] However, unlike its relatives, this compound was never brought to market.[1]
Structural and Pharmacological Context
The pertine class of compounds is recognized for its interaction with key neurotransmitter systems. For instance, oxypertine, a closely related molecule, demonstrates high affinity for serotonin 5-HT2 and dopamine D2 receptors, with Ki values of 8.6 nM and 30 nM, respectively.[1] Oxypertine is also known to function as a catecholamine depleting agent. Animal studies have shown that oxypertine, milipertine, and solypertine can counteract the behavioral effects induced by tryptamine (a serotonin receptor agonist) and apomorphine (a dopamine receptor agonist).
Contrarily, this compound did not exhibit similar efficacy in antagonizing these effects in animal models, at least at doses up to 10 mg/kg. This suggests that while structurally similar, this compound's pharmacological profile may diverge significantly from its chemical relatives.
One source proposes a potential mechanism of action for this compound related to its influence on gamma-aminobutyric acid (GABA) and its capacity to inhibit the uptake of fatty acids by muscle cells. However, this hypothesis is not substantiated with detailed experimental data in the available literature.
Lack of Quantitative Data and Experimental Protocols
A thorough review of existing research reveals a conspicuous absence of specific quantitative data for this compound. Key metrics such as receptor binding affinities (Ki values), functional assay results (EC50/IC50 values), and pharmacokinetic parameters are not publicly available. This lack of empirical data prevents a detailed comparison of this compound's potency and efficacy with other psychoactive compounds.
Similarly, detailed experimental protocols for any studies conducted on this compound's mechanism of action are not described in the accessible literature. To construct a comprehensive understanding of its pharmacological effects, methodologies for the following types of experiments would be essential:
-
Radioligand Binding Assays: To determine the affinity of this compound for a wide range of neurotransmitter receptors and transporters.
-
In Vitro Functional Assays: To characterize the functional activity of this compound at its target receptors (e.g., as an agonist, antagonist, or inverse agonist).
-
Ex Vivo and In Vivo Animal Studies: To investigate the effects of this compound on neurotransmitter levels, neuronal firing rates, and animal behavior.
Without access to such data and protocols, any depiction of this compound's signaling pathways or experimental workflows would be purely speculative.
Visualizing the Hypothetical Landscape
Given the limited information, it is not feasible to generate a detailed and accurate diagram of this compound's signaling pathway. A meaningful diagram would require knowledge of its specific molecular targets and the downstream signaling cascades they initiate, which is currently lacking.
Conclusion
The mechanism of action for this compound remains a subject of hypothesis rather than established fact. While its structural relationship to other pertines provides a starting point for investigation, the available evidence is insufficient to construct a detailed, technical guide as requested. The divergence in its pharmacological activity compared to its analogs, coupled with the lack of quantitative data and experimental protocols, underscores the need for further research to elucidate the true molecular workings of this compound. Future studies would be necessary to identify its primary molecular targets and validate any proposed mechanism of action.
References
An In-depth Technical Guide to the Solubility and Stability of Alpertine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpertine, an antipsychotic agent with a piperazinylethylindole structure, requires comprehensive characterization of its physicochemical properties to support drug development activities. This technical guide provides a detailed framework for conducting solubility and stability studies on this compound. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines robust, industry-standard protocols for determining aqueous and organic solvent solubility, as well as for assessing its stability under various stress conditions as mandated by ICH guidelines. The methodologies provided herein are designed to enable researchers to generate the critical data required for formulation development, analytical method validation, and regulatory submissions. This guide also presents hypothesized degradation pathways for this compound based on its core chemical moieties and includes visualizations of experimental workflows to aid in study design and execution.
This compound: Chemical Profile
-
IUPAC Name: ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate
-
CAS Number: 27076-46-6
-
Molecular Formula: C₂₅H₃₁N₃O₄
-
Molecular Weight: 437.54 g/mol
-
Chemical Structure:
-
Features an indole nucleus, a piperazine ring, and an ethyl ester functional group. The presence of these moieties suggests potential susceptibility to hydrolysis, oxidation, and photolytic degradation.
-
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is fundamental for the development of viable dosage forms. The following sections detail the protocol for determining this compound's solubility.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, preliminary information indicates it is soluble in dimethyl sulfoxide (DMSO)[1]. To build a comprehensive solubility profile, the following solvents should be evaluated. The data should be presented as shown in Table 1.
Table 1: Template for Quantitative Solubility Data of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | 25 | [Data] | [Data] | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 25 | [Data] | [Data] | Shake-Flask |
| 0.1 M HCl | 25 | [Data] | [Data] | Shake-Flask |
| 0.1 M NaOH | 25 | [Data] | [Data] | Shake-Flask |
| Methanol | 25 | [Data] | [Data] | Shake-Flask |
| Ethanol | 25 | [Data] | [Data] | Shake-Flask |
| Acetonitrile | 25 | [Data] | [Data] | Shake-Flask |
| DMSO | 25 | [Data] | [Data] | Shake-Flask |
| Polyethylene Glycol 400 | 25 | [Data] | [Data] | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound[2][3][4][5].
Objective: To determine the saturation concentration of this compound in various solvent systems at a constant temperature.
Materials:
-
This compound (solid form)
-
Selected solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method. A calibration curve of this compound standards of known concentrations must be used for accurate quantification.
-
Data Reporting: Report the solubility in mg/mL and µM at the specified temperature.
References
Alpertine IUPAC name and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpertine, a substituted tryptamine and piperazinylethylindole derivative, has been investigated for its potential as an antipsychotic agent. This document provides a detailed overview of its chemical properties, a potential synthetic route, and an exploration of its putative mechanism of action. While detailed experimental protocols and specific signaling pathway elucidations remain areas for further research, this guide consolidates the currently available information to serve as a foundational resource for professionals in drug development and neuroscience.
Chemical Properties
This compound, systematically named ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate, possesses the molecular formula C25H31N3O4.[1][2] A comprehensive summary of its chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate | [2] |
| Molecular Formula | C25H31N3O4 | [1][2] |
| Molecular Weight | 437.5 g/mol | |
| CAS Number | 27076-46-6 | |
| Melting Point | 142.5 °C | |
| Boiling Point | 616.5 °C | |
| pKa (Predicted) | 15.23 ± 0.30 | |
| XLogP3-AA | 4.4 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 9 | |
| Topological Polar Surface Area | 67 Ų | |
| Complexity | 592 |
Synthesis
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the piperazine-ethyl side chain from the indole core. The indole-2-carboxylate moiety can be synthesized via a Fischer indole synthesis or a related strategy. The key steps would likely involve the formation of the indole ring system followed by the introduction of the ethyl side chain at the C3 position and subsequent coupling with N-phenylpiperazine.
Hypothetical Experimental Protocol
Step 1: Synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. This could be achieved through a Fischer indole synthesis using 3,4-dimethoxyphenylhydrazine and ethyl pyruvate.
Step 2: Introduction of the Ethyl Side Chain Precursor at C3. The indole from Step 1 could be subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, followed by a Wittig or Horner-Wadsworth-Emmons reaction to form a vinyl group, which can then be reduced to the ethyl side chain. Alternatively, a Friedel-Crafts acylation followed by reduction could be employed.
Step 3: Halogenation of the Ethyl Side Chain. The terminal carbon of the ethyl side chain would need to be functionalized, for instance, by conversion to a bromide or chloride, to facilitate nucleophilic substitution.
Step 4: Coupling with N-phenylpiperazine. The halogenated intermediate from Step 3 would then be reacted with N-phenylpiperazine in the presence of a suitable base to yield this compound.
Note: This is a hypothetical pathway and would require extensive experimental optimization and characterization at each step.
Characterization
Standard analytical techniques would be employed to confirm the identity and purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and phenyl rings, the methoxy groups, the ethyl ester, and the piperazine and ethyl side chain protons.
-
¹³C NMR: The carbon NMR spectrum would provide signals for all 25 carbon atoms in the molecule, allowing for confirmation of the carbon skeleton.
A detailed experimental protocol for acquiring and interpreting the NMR spectra would follow standard procedures for small organic molecules.
Mass Spectrometry (MS)
High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of this compound.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, and C-O stretches of the methoxy and ester groups.
Putative Mechanism of Action and Signaling Pathways
This compound is described as an antipsychotic agent, suggesting its mechanism of action likely involves the modulation of neurotransmitter systems in the brain, particularly dopamine and serotonin pathways. While specific studies on this compound's signaling pathways are limited, its structural similarity to other "pertine" drugs like oxypertine provides some insight. Oxypertine exhibits high affinity for serotonin 5-HT₂ and dopamine D₂ receptors.
Dopaminergic and Serotonergic Receptor Interaction
It is hypothesized that this compound may act as an antagonist or partial agonist at dopamine D₂ receptors and serotonin 5-HT₂A receptors. The interplay between these two receptor systems is a key feature of many atypical antipsychotic drugs.
The potential interaction can be visualized as a logical relationship:
Downstream Signaling Cascades
Antagonism of D₂ and 5-HT₂A receptors can trigger a cascade of intracellular signaling events. While the specific pathways modulated by this compound are unknown, a general workflow for investigating these pathways can be proposed.
Future Directions
The therapeutic potential of this compound remains largely unexplored. Future research should focus on:
-
Development of a robust and scalable synthetic route.
-
Comprehensive characterization of the compound using modern analytical techniques.
-
In-depth pharmacological profiling, including binding affinity studies across a wide range of receptors.
-
Elucidation of the specific intracellular signaling pathways modulated by this compound in relevant neuronal cell models and in vivo.
This foundational work is crucial for determining the viability of this compound as a clinical candidate for the treatment of psychotic disorders.
References
In-Depth Technical Guide: Early In Vitro Studies of Alpertine
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive and exhaustive search of publicly available scientific literature and databases, we regret to inform you that no specific information regarding early in vitro studies of a compound designated as "Alpertine" could be located. Extensive searches were conducted across multiple databases for pharmacology, receptor binding, enzyme inhibition, cellular assays, and mechanism of action, yielding no results for a compound with this name.
This lack of information prevents the creation of the requested in-depth technical guide, including the summarization of quantitative data, detailed experimental protocols, and visualization of signaling pathways.
Possible reasons for the absence of information on "this compound" include:
-
Misnomer or Typographical Error: The name "this compound" may be misspelled. If you have an alternative spelling or a chemical identifier (such as a CAS number or IUPAC name), please provide it for a renewed search.
-
Obscure or Discontinued Compound: The compound may be highly obscure, a candidate that was discontinued in very early stages of development, or research on it may not have been published in publicly accessible formats.
-
Proprietary or Coded Name: "this compound" could be an internal, proprietary code name used by a research institution or pharmaceutical company that has not been disclosed in public literature.
Without any foundational data on the in vitro pharmacology of this compound, it is not possible to generate the requested tables, protocols, or diagrams. We recommend verifying the compound's name and any associated identifiers. Should further identifying information become available, we would be pleased to revisit this request.
Alpertine: A Technical Whitepaper on Putative Therapeutic Applications and Pharmacological Profile
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Alpertine (WIN-31665) is a compound for which there is a significant scarcity of publicly available preclinical and clinical data. This document synthesizes the limited information on this compound and draws inferences from structurally related compounds, particularly Oxypertine, to present a hypothetical framework for its potential therapeutic applications and pharmacological evaluation. The experimental protocols and signaling pathways described herein are based on established methods for assessing compounds with similar proposed mechanisms of action and should be considered illustrative.
Executive Summary
This compound is a substituted tryptamine and a piperazinylethylindole derivative, placing it within the "pertine" class of psychoactive compounds. While historically described as an antipsychotic, neuroleptic, and tranquilizer, it was never commercially marketed. Structurally analogous compounds, such as Oxypertine, have demonstrated activity as antagonists at dopamine D2 and serotonin 5-HT2 receptors, alongside an ability to deplete catecholamines. This whitepaper explores the putative therapeutic applications of this compound based on the pharmacology of the pertine class, outlines potential mechanisms of action, and provides a template for its preclinical evaluation through detailed experimental protocols.
Putative Therapeutic Applications
Based on its structural classification and the known effects of related compounds, this compound may have potential therapeutic applications in psychiatric and neurological disorders characterized by dysregulation of dopaminergic and serotonergic systems. These could hypothetically include:
-
Schizophrenia and other psychotic disorders: By acting as a dopamine D2 receptor antagonist, this compound could potentially mitigate the positive symptoms of psychosis, such as hallucinations and delusions.
-
Mood disorders: Antagonism of 5-HT2A receptors is a known mechanism of several atypical antipsychotics with mood-stabilizing and antidepressant properties.
-
Anxiety disorders: Modulation of both serotonergic and dopaminergic pathways could contribute to anxiolytic effects.
It is important to note that early reports indicated this compound was not effective in animal models antagonizing the behavioral effects of tryptamine and apomorphine at the doses tested, suggesting its pharmacological profile may differ significantly from other pertines. Further investigation would be required to validate any potential therapeutic utility.
Putative Mechanism of Action and Signaling Pathways
The proposed mechanism of action for this compound, inferred from related compounds like Oxypertine, involves the modulation of key neurotransmitter systems in the central nervous system. The primary putative targets are dopamine and serotonin receptors.
A key hypothesized mechanism is the depletion of monoamines. Oxypertine has been shown to cause a dose-related depletion of norepinephrine (NE), dopamine (DA), and 5-hydroxytryptamine (5-HT) in various regions of the rat brain. This action is thought to contribute to its antipsychotic effects.
Below is a conceptual diagram illustrating the potential signaling pathways that may be modulated by this compound, based on the known pharmacology of the pertine class.
Caption: Putative signaling pathways modulated by this compound.
Quantitative Data Summary (Based on Oxypertine as a Structural Analog)
No quantitative preclinical or clinical data for this compound is publicly available. The following table summarizes the receptor binding affinities for the structurally related compound, Oxypertine, to provide a potential framework for this compound's pharmacological profile.
| Receptor | Binding Affinity (Ki, nM) | Reference Compound |
| Dopamine D2 | 30 | Oxypertine |
| Serotonin 5-HT2 | 8.6 | Oxypertine |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in characterizing the preclinical pharmacology of this compound.
In Vivo Behavioral Assay: Apomorphine-Induced Stereotypy in Rats
This protocol is designed to assess the potential dopamine receptor blocking activity of a test compound.
Objective: To determine if this compound can inhibit the stereotyped behaviors induced by the dopamine agonist apomorphine in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Apomorphine hydrochloride
-
Vehicle (e.g., 0.9% saline or a suitable solvent for this compound)
-
Observation cages
-
Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
Procedure:
-
Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week prior to the experiment.
-
Habituation: On the day of the experiment, place individual rats in the observation cages for a 30-minute habituation period.
-
Drug Administration:
-
Administer this compound or its vehicle intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 0.5-1.0 mg/kg) subcutaneously (s.c.).
-
-
Behavioral Observation:
-
Immediately after apomorphine injection, begin observing the rats for stereotyped behaviors.
-
Score the intensity of stereotypy at 5-minute intervals for a period of 60 minutes using a standardized rating scale (e.g., 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped movements; 3 = stereotyped sniffing, licking, or gnawing; 4 = intense, continuous stereotyped behaviors).
-
-
Data Analysis:
-
Calculate the mean stereotypy score for each treatment group at each time point.
-
Analyze the data using a two-way ANOVA with treatment and time as factors, followed by a post-hoc test (e.g., Dunnett's test) to compare this compound-treated groups to the vehicle-control group.
-
Caption: Experimental workflow for apomorphine-induced stereotypy assay.
Ex Vivo Neurochemical Assay: Monoamine Depletion in Rat Brain
This protocol is designed to measure the levels of dopamine, norepinephrine, and serotonin in different brain regions following drug administration.
Objective: To determine if this compound causes a depletion of monoamines in key brain regions such as the striatum and cortex.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle
-
Anesthetic (e.g., isoflurane)
-
Dissection tools
-
Liquid nitrogen
-
Homogenizer
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Reagents for tissue homogenization and mobile phase for HPLC
Procedure:
-
Drug Administration: Administer this compound or its vehicle (i.p.) to groups of rats at various doses.
-
Tissue Collection: At a specified time after drug administration (e.g., 2 hours), anesthetize the rats and decapitate them.
-
Brain Dissection: Rapidly dissect the brains on an ice-cold surface to isolate specific regions of interest (e.g., striatum, frontal cortex, hippocampus).
-
Sample Preparation:
-
Immediately freeze the dissected brain regions in liquid nitrogen and store at -80°C until analysis.
-
On the day of analysis, weigh the frozen tissue and homogenize it in a suitable buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to precipitate proteins.
-
-
HPLC Analysis:
-
Filter the supernatant and inject a sample into the HPLC system.
-
Separate the monoamines (dopamine, norepinephrine, serotonin) and their metabolites using a reverse-phase column.
-
Detect and quantify the analytes using an electrochemical detector.
-
-
Data Analysis:
-
Calculate the concentration of each monoamine in ng/g of tissue.
-
Compare the monoamine levels in the this compound-treated groups to the vehicle-treated group using a one-way ANOVA followed by a post-hoc test.
-
Caption: Workflow for monoamine depletion analysis in rat brain.
Conclusion
This compound remains an enigmatic compound within the pertine class of antipsychotics. Due to the absence of dedicated preclinical and clinical studies, its therapeutic potential can only be inferred from its structural relatives. The information and protocols provided in this whitepaper offer a foundational framework for any future investigation into the pharmacology of this compound. Should research on this compound be revisited, a systematic evaluation of its receptor binding profile, in vivo behavioral effects, and neurochemical impact will be paramount to elucidating its true therapeutic promise.
Methodological & Application
Alpertine Synthesis: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpertine (WIN-31665) is a piperazinylethylindole derivative that has been investigated for its potential as an antipsychotic agent. Although it was never commercially marketed, its unique structure continues to be of interest in medicinal chemistry and drug discovery. This document provides a comprehensive overview of a plausible laboratory-scale synthesis protocol for this compound, based on established indole synthesis methodologies. Additionally, it summarizes the limited available data on its chemical and physical properties and discusses its hypothesized mechanism of action in the context of related psychoactive compounds. Diagrams for the synthetic workflow and a putative signaling pathway are provided to facilitate understanding.
Chemical Properties and Data
Table 1: Physicochemical and Pharmacological Data for this compound
| Property | Value |
| IUPAC Name | ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate |
| Molecular Formula | C₂₅H₃₁N₃O₄ |
| Molecular Weight | 437.54 g/mol |
| CAS Number | 27076-46-6 |
| Appearance | Solid |
| Mechanism of Action | Presumed Dopamine (D₂) and Serotonin (5-HT₂A) receptor antagonist (Hypothesized) |
| Receptor Affinity (Ki) | Not publicly available |
Experimental Protocol: Synthesis of this compound
The following protocol describes a potential multi-step synthesis of this compound, employing a Japp-Klingemann reaction for the formation of the indole core, followed by alkylation and coupling with 1-phenylpiperazine. This protocol is constructed based on general principles of organic synthesis for similar indole derivatives and should be adapted and optimized by qualified laboratory personnel.
Materials and Reagents:
-
3,4-Dimethoxyaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Ethyl 2-chloroacetoacetate
-
Sodium hydroxide
-
Diethyl ether
-
Ethanol
-
1-(2-Chloroethyl)-4-phenylpiperazine
-
Potassium carbonate
-
Acetonitrile
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Synthesis of the Indole Core via Japp-Klingemann Reaction
-
Diazotization of 3,4-Dimethoxyaniline:
-
Dissolve 3,4-dimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Coupling and Cyclization:
-
In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) in ethanol.
-
Cool the solution to 0-5 °C and slowly add the previously prepared diazonium salt solution.
-
Adjust the pH of the reaction mixture to 5-6 with a solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
The resulting phenylhydrazone intermediate will cyclize in situ or upon gentle heating to form ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Alkylation of the Indole Nitrogen
-
N-Alkylation:
-
To a solution of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 1-(2-chloroethyl)-4-phenylpiperazine (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by column chromatography on silica gel to yield the final product.
-
Visualizations
This compound Synthesis Workflow
Application Notes and Protocols for the Dissolution of Alpertine for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpertine is a substituted tryptamine and a piperazinylethylindole derivative, previously investigated as an antipsychotic agent.[1] As with many small molecule compounds intended for in vitro studies, achieving a stable and biologically compatible solution is a critical first step for reliable experimental outcomes. Due to the limited publicly available data on the physicochemical properties of this compound, these application notes provide a generalized protocol based on the known characteristics of structurally similar compounds, such as tryptamines, and established best practices for dissolving poorly soluble drugs for cell culture applications.
Physicochemical Properties and Solubility
Table 1: Recommended Solvents and Concentration Limits for this compound Dissolution
| Parameter | Recommended Solvent / Condition | Rationale / Reference |
| Primary Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) | High solubilizing capacity for hydrophobic compounds, including tryptamine derivatives.[2][4] |
| Secondary Stock Solution Solvent (Alternative) | Ethanol (EtOH) | Can be used as an alternative to DMSO, though may have lower solubilizing power for highly hydrophobic compounds. |
| Maximum Recommended Stock Concentration | 1-10 mM in 100% DMSO | A common starting range for creating stock solutions of novel compounds. Higher concentrations risk precipitation upon dilution. |
| Maximum Final DMSO Concentration in Cell Culture Medium | ≤ 0.1% (v/v) | To minimize cytotoxicity. Some cell lines may tolerate up to 0.5%, but this should be determined empirically. |
| Maximum Final Ethanol Concentration in Cell Culture Medium | ≤ 0.1% - 0.5% (v/v) | Ethanol can be more cytotoxic than DMSO for some cell lines; the lowest effective concentration should be used. |
| Aqueous Solubility | Expected to be low | Based on the chemical structure and properties of similar tryptamine compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired final concentration in cell culture medium.
Materials:
-
This compound powder (Molar Mass: 437.54 g/mol )
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 4.38 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of high-purity, sterile DMSO to the tube containing the this compound powder. This will yield a 10 mM stock solution.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing. This can help to increase the solubility of some compounds.
-
Visual Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and there are no visible particles. The solution should be clear.
-
Sterilization (Optional but Recommended): If necessary, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Dosing Cells
This protocol outlines the dilution of the DMSO stock solution into the cell culture medium to prepare the final working concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
-
Cell culture plates with seeded cells
-
Vehicle control (sterile DMSO)
Procedure:
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C before use.
-
Serial Dilutions (if necessary): If a wide range of concentrations is being tested, it may be necessary to perform serial dilutions of the 10 mM stock solution in sterile DMSO to create intermediate stocks.
-
Dilution into Medium: To prepare the final working solution, add the required volume of the this compound stock solution to the pre-warmed cell culture medium. It is crucial to add the DMSO stock dropwise while gently vortexing or swirling the medium to ensure rapid mixing and prevent precipitation.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of sterile DMSO to the same volume of cell culture medium as used for the highest concentration of this compound. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Dosing Cells: Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator and proceed with your experimental timeline.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions for cell culture.
Caption: Hypothesized signaling pathway for this compound's action.
Important Considerations
-
Solubility Testing: Before conducting large-scale experiments, it is advisable to perform a small-scale solubility test to determine the maximum soluble concentration of your specific batch of this compound in DMSO and in your final cell culture medium.
-
Precipitation: If you observe precipitation upon dilution of the DMSO stock into your aqueous medium, try lowering the stock concentration, using a larger volume of medium for dilution, or employing techniques such as sonication or the use of solubilizing agents (e.g., cyclodextrins), though these may have their own effects on cells.
-
Cell Line Variability: Different cell lines can have varying sensitivities to solvents like DMSO. It is crucial to perform a dose-response curve with the vehicle control to determine the non-toxic concentration range for your specific cell line.
-
Compound Stability: The stability of this compound in solution is unknown. It is recommended to use freshly prepared working solutions for each experiment and to minimize the exposure of stock solutions to light and repeated temperature changes.
References
Standard Operating Procedure for Alpertine Handling: Application Notes and Protocols for Drug Development Professionals
Disclaimer: Alpertine is a research chemical that was never commercialized. Therefore, comprehensive toxicological and handling data are not available. The following procedures are based on information available for structurally related compounds, such as oxypertine, and general safety protocols for handling potent, psychoactive research chemicals. Extreme caution is advised.
Introduction
This compound (WIN-31665) is an antipsychotic agent belonging to the pertine group of compounds, characterized by a piperazinylethylindole structure.[1] Although never marketed, its structural similarity to other antipsychotics like oxypertine suggests potential activity at dopamine and serotonin receptors. This document provides detailed application notes and protocols for the safe handling and preliminary experimental evaluation of this compound for research and drug development purposes.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate | [1] |
| Molecular Formula | C25H31N3O4 | [1] |
| Molar Mass | 437.54 g/mol | [1] |
| CAS Number | 27076-46-6 | [1] |
| Melting Point | 142.5-144 °C | |
| Appearance | Solid (presumed) | General Knowledge |
Postulated Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural analog oxypertine, this compound is postulated to exert its effects through the following mechanisms:
-
Dopamine D2 Receptor Antagonism: Like many antipsychotics, this compound is expected to block D2 receptors in the mesolimbic pathway, which is thought to mediate its antipsychotic effects.
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a characteristic of atypical antipsychotics and may contribute to a lower incidence of extrapyramidal side effects and efficacy against negative symptoms of psychosis.
-
Catecholamine Depletion: Oxypertine has been shown to deplete catecholamines, which may also contribute to its overall antipsychotic activity.
Signaling Pathway
The following diagram illustrates the postulated signaling pathway for this compound, based on the known actions of related compounds on dopamine D2 and serotonin 5-HT2A receptors.
Figure 1: Postulated signaling pathway of this compound.
Standard Operating Procedure for Handling
Due to the unknown toxicological profile of this compound, it must be handled as a potent psychoactive compound.
5.1. Personal Protective Equipment (PPE)
-
Gloves: Two pairs of nitrile gloves should be worn at all times. Change gloves immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A buttoned lab coat must be worn.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator is required.
5.2. Engineering Controls
-
All weighing and preparation of stock solutions must be conducted in a certified chemical fume hood or a glove box.
-
Ensure adequate ventilation in the laboratory.
5.3. Handling Procedures
-
Weighing: Handle solid this compound in a fume hood. Use a dedicated spatula and weighing paper.
-
Solution Preparation: Prepare solutions in the fume hood. Add solvent to the solid to minimize dust formation.
-
Storage: Store this compound in a cool, dry, and dark place in a well-sealed container. The container should be clearly labeled with the chemical name, structure, date of receipt, and any known hazards.
-
Waste Disposal: All contaminated materials (gloves, pipette tips, etc.) must be disposed of as hazardous chemical waste according to institutional guidelines.
5.4. Spill and Exposure Procedures
-
Spill: In case of a spill, evacuate the area and secure it. Wear appropriate PPE and clean the spill using an absorbent material. Decontaminate the area with a suitable solvent.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Seek immediate medical attention.
In all cases of exposure, seek medical attention and report the incident to the appropriate safety officer.
Experimental Protocols
The following are general protocols that can be adapted for the preliminary evaluation of this compound. These are based on standard methods for antipsychotic drug screening.
6.1. In Vitro: Dopamine D2 Receptor Binding Assay
This protocol is a competitive binding assay to determine the affinity of this compound for the D2 receptor using a radiolabeled ligand such as [³H]-Spiperone.
Materials:
-
Cell membranes expressing human D2 receptors
-
[³H]-Spiperone (Radioligand)
-
This compound (Test compound)
-
Haloperidol (Reference compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and Haloperidol.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test/reference compound or buffer (for total binding).
-
Add [³H]-Spiperone to all wells at a concentration near its Kd.
-
To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., Haloperidol) to a set of wells.
-
Incubate the plate (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values for this compound.
Figure 2: Workflow for D2 receptor binding assay.
6.2. In Vivo: Amphetamine-Induced Stereotypy in Rats
This model is used to assess the antipsychotic potential of a compound by its ability to block the stereotypic behaviors induced by amphetamine.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Observation cages
Procedure:
-
Acclimatize rats to the testing environment.
-
Administer this compound or vehicle intraperitoneally (i.p.) at various doses.
-
After a set pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 5 mg/kg, i.p.).
-
Immediately place the rats in individual observation cages.
-
Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals for a defined period (e.g., 2 hours).
-
Analyze the data to determine if this compound significantly reduces amphetamine-induced stereotypy compared to the vehicle group.
Figure 3: Workflow for amphetamine-induced stereotypy model.
Quantitative Data (for structurally related Oxypertine)
Due to the lack of specific data for this compound, the following table summarizes the receptor binding affinities for the structurally similar compound, oxypertine. This data can serve as a preliminary guide for expected activity.
| Compound | Receptor | Kᵢ (nM) | Assay Type | Reference |
| Oxypertine | 5-HT₂ | 8.6 | Radioligand Binding | |
| Oxypertine | D₂ | 30 | Radioligand Binding |
Note: Lower Kᵢ values indicate higher binding affinity.
Conclusion
This compound is a research compound with a postulated antipsychotic mechanism of action. Due to the limited available information, stringent safety precautions, as outlined in this document, must be followed. The provided experimental protocols, based on those for the related compound oxypertine and general antipsychotic screening methods, offer a starting point for the in vitro and in vivo characterization of this compound. All work with this compound should be conducted by trained personnel in a controlled laboratory setting.
References
Alpertine: Application and Protocols for High-Throughput Screening Assays
Introduction
Alpertine (also known as WIN 31,665) is a compound classified within the "pertine" group of drugs, which are structurally characterized as substituted tryptamines and piperazinylethylindoles.[1][2] Historically described as an antipsychotic, neuroleptic, and tranquilizer, this compound's development did not lead to its market introduction.[1] This document aims to provide a detailed overview of this compound's potential applications in high-throughput screening (HTS) assays for drug discovery researchers, based on the available pharmacological context of related compounds. However, it is critical to note that as of late 2025, specific HTS assay data and detailed protocols for this compound are not available in publicly accessible scientific literature. The methodologies and conceptual frameworks presented here are therefore based on the known targets of structurally similar compounds.
Putative Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is not well-documented, the pharmacology of closely related "pertine" compounds, such as oxypertine, offers potential avenues for investigation. Oxypertine demonstrates high affinity for serotonin 5-HT₂ and dopamine D₂ receptors.[2] It is also known to function as a catecholamine depleting agent.[2] These receptors are pivotal in various neurological and psychiatric conditions, making them common targets in drug discovery.
Dopamine D₂ Receptor Signaling
The dopamine D₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This pathway is a critical regulator of neuronal signaling. A simplified diagram of this pathway is presented below.
Serotonin 5-HT₂ Receptor Signaling
The serotonin 5-HT₂ receptor, another GPCR, activates a different signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
High-Throughput Screening Assays: Conceptual Protocols
Given the likely targets, several HTS assays could be adapted to screen for compounds like this compound that modulate D₂ or 5-HT₂ receptors. Below are conceptual protocols for common HTS formats.
Competitive Binding Assay (Radioligand or Fluorescence-Based)
This assay measures the ability of a test compound to displace a labeled ligand from its receptor.
Objective: To identify and quantify the binding affinity of this compound to D₂ or 5-HT₂ receptors.
Principle: A known radiolabeled or fluorescently-labeled ligand that binds to the target receptor is incubated with a cell membrane preparation expressing the receptor. The amount of bound ligand is measured in the presence and absence of the test compound. A reduction in the signal from the labeled ligand indicates competitive binding.
Workflow:
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Cell Membranes: Prepare membranes from a stable cell line overexpressing the human D₂ or 5-HT₂ receptor.
-
Labeled Ligand: Prepare a stock solution of a high-affinity radioligand (e.g., [³H]-Spiperone for D₂) or a fluorescent ligand.
-
Test Compound: Prepare serial dilutions of this compound.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of assay buffer or unlabeled ligand (for non-specific binding) or this compound to appropriate wells.
-
Add 20 µL of the labeled ligand diluted in assay buffer.
-
Add 20 µL of the cell membrane preparation.
-
Incubate for 60-90 minutes at room temperature.
-
Harvest the plate contents onto a filter mat using a cell harvester to separate bound from free ligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow filters to dry, then add scintillation cocktail.
-
Measure radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding inhibition for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using a non-linear regression fit (sigmoidal dose-response).
-
Functional Cell-Based Assay (cAMP or Calcium Flux)
This assay measures the downstream cellular response following receptor activation or inhibition.
Objective: To determine if this compound acts as an antagonist or agonist at D₂ or 5-HT₂ receptors.
Principle:
-
For D₂ (Gᵢ-coupled): An agonist will inhibit adenylyl cyclase, reducing cAMP levels. An antagonist, like this compound, would block this effect. Assays often use forskolin to stimulate cAMP production, and the antagonist's effect is measured as the restoration of cAMP levels.
-
For 5-HT₂ (Gᵩ-coupled): An agonist will stimulate PLC, leading to an increase in intracellular calcium. An antagonist would block this calcium release.
Experimental Protocol (Calcium Flux for 5-HT₂ Antagonism):
-
Reagent Preparation:
-
Cell Culture: Grow a stable cell line expressing the human 5-HT₂ receptor in a 384-well black, clear-bottom plate.
-
Calcium Indicator Dye: Prepare a solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Agonist: Prepare a stock solution of a known 5-HT₂ agonist (e.g., serotonin).
-
Test Compound: Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Load cells with the calcium indicator dye by incubating for 30-60 minutes at 37°C.
-
Wash the cells gently with assay buffer.
-
Add this compound at various concentrations and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence.
-
Add the 5-HT₂ agonist (e.g., serotonin) to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity over 1-2 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium flux.
-
Data Presentation
While no specific quantitative data for this compound in HTS assays is publicly available, the results from the conceptual assays described above would typically be presented in a tabular format for clear comparison.
Table 1: Hypothetical HTS Data Summary for this compound
| Assay Type | Target Receptor | Parameter | Value | Z'-Factor | Signal/Background |
|---|---|---|---|---|---|
| Radioligand Binding | Dopamine D₂ | IC₅₀ | TBD | > 0.5 | > 5 |
| Radioligand Binding | Serotonin 5-HT₂ | IC₅₀ | TBD | > 0.5 | > 10 |
| cAMP Functional Assay | Dopamine D₂ | IC₅₀ | TBD | > 0.5 | > 3 |
| Calcium Flux Assay | Serotonin 5-HT₂ | IC₅₀ | TBD | > 0.5 | > 8 |
TBD: To Be Determined through experimentation.
Conclusion
This compound, as a member of the pertine class of compounds, presents a compelling case for investigation as a modulator of dopaminergic and serotonergic receptors. The absence of published HTS data necessitates a foundational screening approach. The binding and functional assay protocols outlined in this document provide a robust starting point for researchers to characterize the pharmacological profile of this compound. Successful execution of these assays will be critical in elucidating its mechanism of action and determining its potential as a lead compound in drug discovery programs targeting neuropsychiatric disorders. Further studies would be required to confirm its activity and explore its selectivity against other receptors.
References
Application Note: Quantification of Alverine in Human Plasma by LC-MS/MS
Introduction
Alverine is a smooth muscle relaxant used for the treatment of gastrointestinal disorders. Accurate and reliable quantification of Alverine and its metabolites in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Alverine in human plasma. The method utilizes solid-phase extraction for sample cleanup, followed by chromatographic separation and mass spectrometric detection, providing a robust workflow for high-throughput analysis.
Experimental
Materials and Reagents
-
Alverine and Alverine-d5 (internal standard) reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium formate
-
Human plasma
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)
Sample Preparation
A solid-phase extraction (SPE) procedure is employed for the extraction of Alverine from human plasma.[1][2]
-
To 150 µL of human plasma, add the internal standard (Alverine-d5) solution.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C8 or C18 reversed-phase column.[1][2]
-
Column: Symmetry Shield RP18 (150 mm × 3.9 mm, 5 µm) or Kromasil C8[1]
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate (65:35, v/v)
-
Flow Rate: Isocratic elution
-
Injection Volume: 5 µL
-
Column Temperature: Ambient
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS System: API 5000 or equivalent
-
MRM Transitions: Specific precursor-to-product ion transitions for Alverine and Alverine-d5 are monitored.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of Alverine in human plasma.
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and stability.
-
Linearity: The method showed excellent linearity over the concentration range of 100-10,000 pg/mL for Alverine.
-
Precision and Accuracy: The intra- and inter-run precision values were within acceptable limits (≤6.3%), and the accuracy was within the range of -7.0% to -0.1% for Alverine.
-
Recovery: The overall recovery for Alverine from human plasma was determined to be 83.5%.
Conclusion
This application note presents a validated LC-MS/MS method for the quantitative determination of Alverine in human plasma. The method is sensitive, selective, and robust, making it suitable for routine analysis in clinical and research settings. The use of a deuterated internal standard ensures high accuracy and precision of the results.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions
1.1. Stock Solutions: Prepare individual stock solutions of Alverine and Alverine-d5 (Internal Standard, IS) in methanol at a concentration of 1 mg/mL. 1.2. Working Solutions: Prepare serial dilutions of the Alverine stock solution with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration.
2. Sample Preparation (Solid-Phase Extraction)
2.1. Pipette 150 µL of human plasma into a clean microcentrifuge tube. 2.2. Add a specified volume of the Alverine-d5 internal standard working solution to each plasma sample, except for the blank samples. 2.3. Vortex mix the samples for 30 seconds. 2.4. Condition a solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water. 2.5. Load the entire plasma sample onto the conditioned SPE cartridge. 2.6. Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water. 2.7. Dry the cartridge under vacuum for 1-2 minutes. 2.8. Elute Alverine and the IS with 1 mL of methanol into a clean collection tube. 2.9. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 2.10. Reconstitute the dried residue in 100 µL of the mobile phase (acetonitrile:10 mM ammonium formate, 65:35, v/v). 2.11. Vortex mix for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS System and Conditions
3.1. Liquid Chromatography (LC) System:
- Column: Symmetry Shield RP18, 150 x 3.9 mm, 5 µm
- Mobile Phase: 65% Acetonitrile, 35% 10 mM Ammonium Formate
- Flow Rate: 0.8 mL/min (example, may need optimization)
- Injection Volume: 5 µL
- Column Temperature: 30°C
- Run Time: 4 minutes
3.2. Mass Spectrometer (MS) System:
- Instrument: Triple Quadrupole Mass Spectrometer (e.g., API 5000)
- Ion Source: Electrospray Ionization (ESI)
- Polarity: Positive
- Ion Source Temperature: 500°C (example, may need optimization)
- MRM Transitions:
- Alverine: [Precursor Ion m/z] > [Product Ion m/z]
- Alverine-d5 (IS): [Precursor Ion m/z] > [Product Ion m/z] (Note: Specific m/z values need to be determined by direct infusion of the compounds.)
4. Data Analysis and Quantification
4.1. Acquire the data using the instrument's software. 4.2. Integrate the peak areas for Alverine and the internal standard (Alverine-d5). 4.3. Calculate the peak area ratio of the analyte to the internal standard. 4.4. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. 4.5. Determine the concentration of Alverine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Symmetry Shield RP18 (150 mm × 3.9 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Formate (65:35, v/v) |
| Flow Rate | Isocratic |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Run Time | ~4 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS System | Triple Quadrupole |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte and IS specific |
| Dwell Time | 100 ms (example) |
| Collision Energy | Optimized for each transition |
| Declustering Potential | Optimized for each transition |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range (pg/mL) | 100 - 10,000 |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ (pg/mL) | 100 |
| Intra-day Precision (%RSD) | ≤ 6.3% |
| Inter-day Precision (%RSD) | ≤ 6.3% |
| Intra-day Accuracy (%RE) | -7.0% to -0.1% |
| Inter-day Accuracy (%RE) | -5.1% to -0.5% |
| Overall Recovery | 83.5% |
Visualization
References
- 1. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Alpertine in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpertine is a small molecule compound with potential applications in various therapeutic areas.[1] Understanding its interaction with target proteins is crucial for elucidating its mechanism of action and advancing drug development efforts. Protein binding assays are fundamental tools for characterizing these interactions, providing quantitative data on binding affinity, kinetics, and specificity. This document provides detailed application notes and protocols for utilizing this compound in common protein binding assays.
Key Protein Binding Assays for this compound
Several robust methods can be employed to study the binding of this compound to its protein targets. The choice of assay depends on the specific research question, the nature of the target protein, and the availability of reagents and instrumentation. Key techniques include Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[2][3] These assays are highly sensitive and robust, making them ideal for determining the dissociation constant (Kd) or inhibition constant (Ki) of this compound.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for a specific receptor.
Materials:
-
Cell membranes or purified protein expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
This compound (unlabeled)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[4]
-
Wash Buffer (ice-cold)
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)[4]
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in cold lysis buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. A second centrifugation and resuspension can increase purity. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of membrane preparation (protein concentration optimized for the specific receptor)
-
50 µL of varying concentrations of this compound (typically a 10-point dilution series).
-
50 µL of a fixed concentration of the radioligand (typically at or below its Kd).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium. Gentle agitation is recommended.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plate. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled competitor.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of molecular interactions. It provides kinetic data, including association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (Kd).
Experimental Protocol: SPR Analysis of this compound Binding
This protocol outlines the general steps for analyzing the interaction between this compound and a target protein using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization: Immobilize the purified target protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).
-
Assay Setup:
-
Equilibrate the system with running buffer.
-
Inject a series of concentrations of this compound over the sensor surface containing the immobilized protein.
-
A reference flow cell without the immobilized protein should be used to subtract non-specific binding.
-
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Regeneration: After each this compound injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis:
-
Correct the data by subtracting the reference channel signal.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).
-
Workflow for Surface Plasmon Resonance (SPR) Assay
Caption: Workflow of a Surface Plasmon Resonance (SPR) assay.
Fluorescence Polarization (FP)
FP is a homogeneous assay technique used to study molecular interactions in solution. It is based on the principle that a small fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the tumbling rate slows, leading to an increase in polarization.
Experimental Protocol: Competitive FP Assay for this compound
This protocol describes a competitive FP assay to determine the affinity of this compound for a target protein by displacing a fluorescently labeled probe.
Materials:
-
Purified target protein
-
Fluorescently labeled probe that binds to the target protein
-
This compound
-
Assay Buffer (e.g., PBS)
-
Black, low-volume 384-well plates
-
Plate reader with FP capabilities
Procedure:
-
Assay Development:
-
Determine the optimal concentration of the fluorescent probe that gives a stable and significant FP signal when bound to the target protein.
-
Determine the concentration of the target protein required to bind a significant fraction of the fluorescent probe.
-
-
Assay Setup: In a 384-well plate, add the following:
-
A fixed concentration of the target protein.
-
A fixed concentration of the fluorescent probe.
-
Varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader. Excite the sample with polarized light and measure the intensity of the emitted light parallel and perpendicular to the excitation plane.
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the this compound concentration.
-
Fit the data to a competitive binding model to determine the IC50.
-
Calculate the Ki using a relevant equation, which may require knowledge of the probe's affinity.
-
Workflow for Fluorescence Polarization (FP) Assay
Caption: Workflow of a competitive Fluorescence Polarization assay.
Data Presentation
Quantitative data from the protein binding assays should be summarized in a clear and structured format for easy comparison.
Table 1: Summary of this compound Binding Data
| Assay Type | Target Protein | Radioligand/Probe | This compound IC50 (nM) | This compound Ki (nM) | This compound ka (1/Ms) | This compound kd (1/s) | This compound Kd (nM) |
| Radioligand Binding | Receptor X | [³H]-Ligand Y | Value | Value | N/A | N/A | N/A |
| SPR | Protein Z | N/A | N/A | N/A | Value | Value | Value |
| Fluorescence Polarization | Enzyme A | Fluorescent Probe B | Value | Value | N/A | N/A | N/A |
Note: N/A indicates that the parameter is not applicable to the specific assay.
Signaling Pathway Analysis
Understanding the signaling pathway in which this compound's target protein is involved is crucial for interpreting the functional consequences of their interaction. Once the primary target is identified through binding assays, further studies can elucidate the downstream effects. For example, if this compound binds to a G-protein coupled receptor (GPCR), its effect on downstream signaling cascades, such as the adenylyl cyclase or phospholipase C pathways, should be investigated.
Example Signaling Pathway: Generic GPCR Cascade
If this compound is found to be an antagonist for a Gs-coupled GPCR, the expected signaling pathway would be as follows:
References
Alpertine: An Investigational Antipsychotic with No Current Application in Cellular Imaging
Alpertine , a synthetic compound belonging to the pertine group of tryptamine derivatives, was originally developed as a potential antipsychotic, neuroleptic, and tranquilizer. Despite its investigation, it was never commercially marketed. Extensive review of the scientific literature reveals no evidence of this compound being utilized as a molecular or fluorescent probe for cellular imaging. Consequently, detailed application notes and experimental protocols for this purpose cannot be provided.
This document serves to detail the known chemical properties of this compound and its intended, though unfulfilled, pharmacological role.
Chemical and Pharmacological Profile of this compound
This compound, with the developmental code name WIN-31665, is chemically identified as ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate[1]. Its chemical formula is C25H31N3O4[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate | [1] |
| Molecular Formula | C25H31N3O4 | [1] |
| Molar Mass | 437.540 g·mol−1 | [1] |
| CAS Number | 27076-46-6 |
This compound is structurally related to other "pertine" compounds such as milipertine, oxypertine, and solypertine. These compounds are also substituted tryptamines and piperazinylethylindoles. Oxypertine, a related compound, has demonstrated high affinity for serotonin 5-HT2 and dopamine D2 receptors. However, in animal studies, this compound did not show efficacy in antagonizing the behavioral effects of the serotonin receptor agonist tryptamine at the doses tested.
Logical Relationship of Pertine Compounds
The following diagram illustrates the relationship between this compound and its structurally similar compounds, all of which were investigated for their antipsychotic potential.
Caption: Relationship of this compound to other pertine compounds and their known receptor interactions.
Conclusion for Cellular Imaging Applications
The primary requirement for a molecular probe in cellular imaging is the possession of a detectable signal, such as fluorescence, and the ability to specifically bind to a target of interest within a cell. There is no published data to suggest that this compound possesses intrinsic fluorescence or has been modified with a fluorophore for such purposes. Furthermore, its efficacy in binding to key neurological receptors like the serotonin receptor in a manner that would be useful for imaging is not established.
Researchers and drug development professionals seeking molecular probes for cellular imaging are advised to consider established fluorescent probes with well-characterized binding affinities and spectral properties. The investigation of novel compounds, such as tryptamine derivatives, for their potential as fluorescent probes would require extensive research into their photophysical properties and target specificity, which has not been undertaken for this compound.
References
Application Notes and Protocols for Avertin (Tribromoethanol) Administration in Mice
Disclaimer: Initial searches for "Alpertine" did not yield sufficient information to create a detailed protocol. The following information is provided for Avertin (Tribromoethanol) , a common injectable anesthetic agent used in mice, which may have been the intended subject of the query.
These application notes provide a comprehensive overview of the preparation and administration of Avertin for anesthesia in mouse models. This document is intended as a practical guide for researchers and scientists in preclinical drug development.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and administration of Avertin to mice, compiled from multiple sources.
| Parameter | Value | Notes |
| Stock Solution Concentration | 1.6 g/ml | Prepared by dissolving 25 g of Avertin in 15.5 ml of Tert-amyl alcohol.[1] |
| Working Solution Concentration | 12.5 mg/ml or 20 mg/ml | Prepared by diluting the stock solution with distilled water or normal saline.[1][2] |
| Recommended Dosage | 125 - 500 mg/kg | The effective dosage can be dependent on the weight and strain of the mouse.[3][4] A common starting dose is 250 mg/kg. |
| Route of Administration | Intraperitoneal (IP) injection | This is the standard route for administering Avertin in mice. |
| Induction Time | 1 - 5 minutes | Anesthesia is induced rapidly after administration. |
| Duration of Anesthesia | 15 - 90 minutes | The duration can vary, with surgical analgesia lasting for approximately one hour. |
| Recovery Time | 30 - 90 minutes | The time until the righting reflex returns. |
Experimental Protocols
Preparation of Avertin (Tribromoethanol) Solution
Materials:
-
2,2,2-Tribromoethanol (Avertin)
-
Tertiary-amyl alcohol (Amylene hydrate)
-
Sterile distilled water or normal saline
-
Magnetic stirrer and stir bar
-
Dark glass bottle
-
Sterile syringe filters (0.2 or 0.5 micron)
-
Sterile, foil-wrapped storage vials
Stock Solution (1.6 g/ml):
-
In a dark glass bottle, dissolve 25 g of Avertin in 15.5 ml of tertiary-amyl alcohol.
-
Place the bottle on a magnetic stirrer and stir for approximately 12 hours, or until the Avertin is completely dissolved. Gentle heating to around 40°C can aid dissolution.
-
Store the stock solution in a tightly sealed, dark bottle at room temperature. Refrigeration may cause the Avertin to precipitate out of solution.
Working Solution (20 mg/ml):
-
Mix 0.5 ml of the Avertin stock solution with 39.5 ml of normal saline in a glass vessel.
-
Seal the container and wrap it in foil to protect it from light.
-
Stir on a magnetic stirrer for about 12 hours, or until fully dissolved.
-
Filter sterilize the working solution through a 0.2-micron syringe filter into sterile, foil-wrapped vials.
-
Store the working solution at 4°C and protect it from light. The working solution is stable for approximately two weeks.
Important Considerations:
-
Avertin degrades in the presence of heat and light, forming toxic byproducts.
-
Degraded solutions can be nephrotoxic and hepatotoxic.
-
The pH of the solution should be monitored. A pH below 5 indicates degradation, and the solution should be discarded.
Administration of Avertin to Mice
Materials:
-
Prepared Avertin working solution
-
Appropriately sized syringes (e.g., 1 ml)
-
25-27 gauge needles
-
Warming pad for recovery
Procedure for Intraperitoneal (IP) Injection:
-
Dosage Calculation: Calculate the required volume of the Avertin working solution based on the mouse's body weight and the desired dosage (e.g., for a 250 mg/kg dose and a 20 mg/ml solution, a 25 g mouse would receive 0.3125 ml).
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Needle Insertion: Insert the needle at a 15-20 degree angle with the bevel up.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and re-insert it at a different site.
-
Injection: Slowly inject the Avertin solution.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Place the mouse on a warming pad to prevent hypothermia during anesthesia and recovery. Monitor the mouse for the loss of the toe-pinch reflex to confirm full anesthetization and observe for any signs of distress during recovery.
Visualizations
Caption: Workflow for Avertin Preparation and Administration.
There is no known specific signaling pathway for the anesthetic effects of Avertin (Tribromoethanol), as its mechanism of action is generally understood as a central nervous system depressant, similar to other general anesthetics. Therefore, a signaling pathway diagram is not applicable. The provided diagram illustrates the experimental workflow.
References
Alpertine: Application Notes and Protocols for Disease Models
A comprehensive review of available scientific literature reveals a significant lack of detailed information regarding the application of Alpertine in specific disease models. This compound, also known by its developmental code name WIN-31665, is classified as an antipsychotic, neuroleptic, and tranquilizer belonging to the pertine group of compounds.[1] However, the drug was never commercially marketed, and consequently, its exploration in preclinical and clinical research appears to be limited.[1]
Publicly accessible databases and scientific publications do not contain specific experimental protocols, quantitative data from disease model studies, or detailed signaling pathway information related to this compound. While it is structurally a substituted tryptamine and a piperazinylethylindole, closely related to other "pertines" like milipertine, oxypertine, and solypertine, even comparative data is scarce.[1] One study noted that, unlike its relatives, this compound was not effective in antagonizing the behavioral effects of tryptamine (a serotonin receptor agonist) and apomorphine (a dopamine receptor agonist) in animal models at doses up to 10 mg/kg.[1]
For context, the related compound oxypertine has been shown to have a high affinity for serotonin 5-HT2 and dopamine D2 receptors and also acts as a catecholamine depleting agent.[1] This suggests a potential, though unconfirmed, area for the mechanistic investigation of this compound.
Due to the absence of specific data on this compound's use in disease models, we are unable to provide the requested detailed application notes, experimental protocols, and quantitative data tables. The creation of signaling pathway diagrams is also not feasible without established mechanistic data.
Researchers and drug development professionals interested in the potential applications of this compound would likely need to initiate foundational in vitro and in vivo studies to establish its pharmacological profile, efficacy in relevant disease models, and mechanism of action. Such studies would be essential before any detailed application notes or protocols could be developed.
General Workflow for Investigating a Novel Compound in Disease Models
For researchers considering investigating a compound like this compound, a general experimental workflow would be necessary. The following diagram illustrates a typical phased approach, from initial characterization to preclinical evaluation.
This generalized workflow highlights the necessary steps to characterize a compound for which there is limited existing data. Each step would require the development of specific, detailed protocols. Without prior art for this compound, these protocols would need to be established and optimized empirically.
References
Troubleshooting & Optimization
Troubleshooting Alpertine synthesis yield issues
Technical Support Center: Alpertine Synthesis
Disclaimer: this compound is a fictional compound name used for illustrative purposes. The synthesis pathway and troubleshooting guide described below are hypothetical and based on common challenges in multi-step organic synthesis, drawing parallels from well-established reactions like Suzuki couplings, Boc deprotections, and reductive aminations.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is synthesized via a three-step sequence. The process begins with a palladium-catalyzed Suzuki coupling to form a key carbon-carbon bond. This is followed by an acidic deprotection of a Boc-protected amine. The final step is a reductive amination to construct the core heterocyclic structure.
Q2: My overall yield is significantly lower than expected. Which step is the most common source of yield loss?
A2: Low overall yield is a cumulative issue, but the Suzuki coupling (Step 1) is often the most critical and prone to problems.[1] Issues with catalyst activity, reagent quality, or reaction conditions in this first step can have a significant negative impact on the overall yield.[2][3] Incomplete deprotection (Step 2) and side-product formation during reductive amination (Step 3) are also common contributors to yield loss.[1][4]
Q3: I'm observing a black precipitate in my Suzuki coupling reaction. What is it and how can I prevent it?
A3: The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst aggregates and becomes inactive. This is often caused by high temperatures, high reactant concentrations, or the presence of oxygen. To prevent this, ensure your reaction is thoroughly degassed, use an appropriate stabilizing ligand, and consider using a lower catalyst loading or a more thermally stable precatalyst.
Q4: How do I know if the Boc deprotection (Step 2) is complete?
A4: The progress of the deprotection can be easily monitored by Thin Layer Chromatography (TLC). The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin can help visualize the amine product, which typically appears as a purple or yellow spot. A successful reaction will show the complete disappearance of the starting material spot.
Q5: During the reductive amination (Step 3), I'm getting a significant amount of a side product corresponding to the reduced ketone. How can I avoid this?
A5: This indicates that the reduction of the ketone is competing with the desired imine reduction. To favor the desired reaction, use a reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB). Alternatively, you can perform the reaction in a stepwise manner: first, form the imine by stirring the amine and ketone together (often with a catalytic amount of acid), and only then add the reducing agent.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki Coupling (Step 1)
Low conversion or the formation of significant side products like homocoupled boronic acid are common issues.
Possible Causes & Solutions
| Observation | Potential Cause | Recommended Action |
| Low Conversion / No Reaction | Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Phosphine ligands may have oxidized. | Ensure all solvents and the reaction mixture are rigorously degassed with nitrogen or argon. Use fresh, high-purity palladium catalyst and ligands. Consider using a more robust, air-stable precatalyst. |
| Poor Reagent Quality: Boronic acids can degrade over time (protodeboronation), especially heteroaryl boronic acids. | Use fresh boronic acid or consider more stable alternatives like MIDA boronates or potassium trifluoroborates. | |
| Suboptimal Base or Solvent: The choice and purity of the base are critical. The solvent must be anhydrous if required by the protocol. | Ensure the base is fully dissolved and of high purity. Use dry, degassed solvents. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Homocoupling Side Product | Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules. | Improve the degassing procedure (e.g., use several freeze-pump-thaw cycles). |
| Use of Pd(II) Precatalyst: The in situ reduction of Pd(II) to Pd(0) can sometimes promote homocoupling. | Consider starting with a Pd(0) source, such as Pd(PPh₃)₄. | |
| Dehalogenation of Aryl Halide | Hydrogen Source: Trace water or solvent can act as a hydride source. | Ensure strictly anhydrous conditions. Use a non-protic solvent if possible. |
Problem 2: Incomplete Boc Deprotection (Step 2)
The presence of remaining starting material after the reaction leads to difficult purifications.
Possible Causes & Solutions
| Observation | Potential Cause | Recommended Action |
| Incomplete Reaction (checked by TLC/LCMS) | Insufficient Acid Strength: The acid (e.g., TFA) may have absorbed water, reducing its effectiveness. The concentration may be too low for the specific substrate. | Use fresh, high-purity TFA or HCl in dioxane. Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM). |
| Inadequate Reaction Time/Temp: Some sterically hindered substrates require longer reaction times or gentle heating. | Increase the reaction time and continue to monitor by TLC. If the reaction is still sluggish, consider gently warming the mixture to 30-40°C. | |
| Formation of Side Products | Tert-butylation: The reactive tert-butyl cation generated during deprotection can alkylate electron-rich arenes or other nucleophiles. | Add a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation. |
| Difficult Work-up / Isolation | Product Solubility: The resulting amine salt may be highly soluble in water or difficult to extract. | After removing excess acid under reduced pressure, perform several co-evaporations with toluene. To get the free amine, dissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of sodium bicarbonate. |
Experimental Protocols
Step 1: Suzuki Coupling of Precursor A and Precursor B
-
To a dried flask under an argon atmosphere, add the aryl halide (Precursor B, 1.0 eq), the boronic acid (Precursor A, 1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.0 eq).
-
Add a degassed 4:1 mixture of Dioxane/Water.
-
Heat the reaction mixture to 90°C and stir for 12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Intermediate 1.
Step 2: Boc Deprotection of Intermediate 1
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq, ~20% v/v solution in DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting crude amine trifluoroacetate salt (Intermediate 2) can often be used directly in the next step without further purification.
Step 3: Reductive Amination to form this compound
-
Dissolve the crude Intermediate 2 (1.0 eq) and Precursor C (a ketone, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion.
-
Stir the reaction at room temperature for 18 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield this compound.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Hypothetical synthesis pathway for this compound.
References
How to prevent Alpertine precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers prevent the precipitation of Alpertine in experimental media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon dilution into aqueous buffers like cell culture media is a common issue due to its low water solubility.[1] This guide provides a systematic approach to identify the cause and resolve the issue.
Immediate Troubleshooting Steps:
-
Observe the Precipitation: Note when the precipitation occurs (e.g., immediately upon dilution, over time). Immediate precipitation often points to solubility limits being exceeded, while delayed precipitation might indicate compound instability in the aqueous environment.[1]
-
Check Stock Solution: Ensure your this compound stock solution, typically dissolved in an organic solvent like DMSO, is fully dissolved with no visible crystals.[1]
-
Review Dilution Method: Rapidly adding the stock solution to the aqueous media can cause localized high concentrations, leading to precipitation.
dot
Caption: Troubleshooting workflow for this compound precipitation issues.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate when I dilute it in cell culture media?
A1: this compound is poorly soluble in aqueous solutions.[1] Precipitation upon dilution into cell culture media or buffers like PBS is a common problem. This occurs because the organic solvent from your stock solution is diluted, reducing its ability to keep this compound dissolved in the now predominantly aqueous environment.[1]
Q2: What is the recommended solvent for this compound stock solutions?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is recommended to prepare stock solutions in high-purity DMSO at a concentration of 10 mM or higher.
Q3: How can I prevent this compound from precipitating when preparing my working solution?
A3: To prevent precipitation, it is important to keep the final concentration of the organic solvent in your working solution as low as possible while ensuring this compound remains in solution. It is also advised to add the this compound stock solution to the aqueous medium slowly, preferably dropwise, while vortexing or stirring.
Q4: Can the pH of my cell culture media affect this compound's solubility?
A4: Yes, as an alkaloid, this compound's solubility is likely higher in acidic conditions. If your experimental conditions permit, using a slightly acidic buffer might help prevent precipitation.
Q5: My solution becomes cloudy over time after dilution. What should I do?
A5: Cloudiness that appears over time suggests slow precipitation of this compound, which could be due to the compound's instability in the aqueous medium. It is best to prepare working solutions fresh before each experiment. If the issue persists, you may need to optimize your final formulation by lowering the this compound concentration or adjusting the buffer composition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
In a sterile vial, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Aqueous Media
-
Warm the required volume of cell culture media or buffer to 37°C.
-
While vigorously stirring or vortexing the media, slowly add the required volume of the this compound stock solution drop-by-drop.
-
Continue to stir the solution for a few minutes to ensure it is thoroughly mixed.
-
Visually inspect the solution for any signs of precipitation before use.
-
Use the freshly prepared working solution immediately.
Data Presentation
Table 1: Factors Influencing this compound Solubility and Recommended Actions
| Factor | Observation | Potential Cause | Recommended Action |
| Solvent Choice | Precipitation upon dilution | Low aqueous solubility of this compound | Use DMSO for stock solution; consider a co-solvent system (e.g., PEG300, Tween-80) for working solution. |
| Final Concentration | Immediate precipitation | Final concentration exceeds solubility limit in the aqueous medium | Lower the final concentration of this compound in the working solution. |
| Dilution Method | Immediate precipitation | Localized high concentration during dilution | Add the stock solution dropwise to a vigorously stirring aqueous buffer. |
| pH of Media | Precipitation in standard media (pH ~7.4) | Lower solubility at neutral or alkaline pH | If experimentally permissible, use a slightly acidic buffer. |
| Solution Stability | Cloudiness develops over time | Slow precipitation or compound instability in aqueous medium | Prepare working solutions fresh before each experiment. |
| Temperature | Salt-like precipitation, especially after refrigeration | Temperature shifts can cause precipitation of media components. | Avoid repeated freeze-thaw cycles and follow manufacturer's guidelines for media storage. |
Signaling Pathways and Logical Relationships
dot
References
Alpertine off-target effects and mitigation
Data Unavailability Notice
Our comprehensive search for scientific and technical information regarding "Alpertine" has yielded insufficient data to create a detailed technical support center as requested. The available search results do not contain specific information about this compound's mechanism of action, off-target effects, or established experimental protocols.
The single relevant mention from a drug database lists "this compound" (DB20879) as a small molecule but provides no further pharmacological details.[1] Other search results were unrelated to this compound.
Due to the lack of foundational scientific literature, we are unable to provide the requested troubleshooting guides, FAQs, data tables, experimental methodologies, and signaling pathway diagrams.
We recommend verifying the name of the compound or selecting a different drug with a more established body of research to enable the creation of a comprehensive technical support resource.
References
Technical Support Center: Improving Alpertine Efficacy in Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Alpertine in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is a selective inhibitor of the Kinase of Cellular Proliferation (KCP). It is believed to competitively bind to the ATP-binding pocket of KCP, thereby preventing the phosphorylation of its downstream substrate, Proliferation-Associated Protein (PAP), and subsequently inhibiting the cell proliferation signaling cascade.
2. What are the recommended cell lines for testing this compound's efficacy?
Cell lines with high expression levels of KCP are recommended. Preliminary data suggests that a variety of cancer cell lines, including but not limited to, lung, breast, and colon cancer lines, may be sensitive to this compound. It is crucial to determine the endogenous KCP expression level in your cell line of interest before initiating experiments.
3. What is the optimal concentration range for this compound in cell-based assays?
The optimal concentration is cell-line dependent. A dose-response experiment is recommended, starting with a broad range (e.g., 1 nM to 100 µM). Based on preliminary internal data, the IC50 for this compound in sensitive cell lines is expected to be in the low micromolar to nanomolar range.
4. How should this compound be prepared for in vitro experiments?
This compound is typically supplied as a lyophilized powder. It is recommended to dissolve it in sterile dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No inhibitory effect of this compound on cell proliferation. | 1. Low KCP expression: The chosen cell line may not express sufficient levels of the KCP target. 2. This compound degradation: Improper storage or handling of the this compound stock solution. 3. Suboptimal assay conditions: Incorrect seeding density, incubation time, or detection method. | 1. Confirm KCP expression: Perform Western blot or qPCR to quantify KCP levels in your cell line. Select a cell line with known high KCP expression as a positive control. 2. Prepare fresh this compound: Dissolve a new vial of this compound in DMSO and use it immediately. 3. Optimize assay parameters: Titrate cell seeding density and perform a time-course experiment (e.g., 24, 48, 72 hours). |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Evaporation from wells on the perimeter of the plate. 3. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. | 1. Ensure single-cell suspension: Thoroughly resuspend cells before plating. 2. Minimize edge effects: Do not use the outer wells of the plate for experimental samples; fill them with sterile PBS or media. 3. Calibrate pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| Inconsistent Western blot results for p-PAP. | 1. Suboptimal antibody concentration: Primary or secondary antibody concentrations are not optimized. 2. Inefficient protein transfer: Issues with the transfer setup or membrane. 3. Sample degradation: Protease or phosphatase activity in cell lysates. | 1. Titrate antibodies: Perform a dot blot or use a range of antibody dilutions to determine the optimal concentration. 2. Optimize transfer conditions: Adjust transfer time and voltage. Use a positive control for transfer efficiency. 3. Use inhibitors: Add protease and phosphatase inhibitors to your lysis buffer immediately before use. |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Phosphorylated PAP (p-PAP)
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PAP and total PAP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-PAP signal to the total PAP signal.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action on the KCP signaling pathway.
Experimental Workflow
Caption: General workflow for assessing this compound efficacy in cell-based assays.
Troubleshooting Logic
Caption: A logical approach to troubleshooting failed this compound experiments.
Alpertine delivery methods for poor bioavailability
Technical Support Center: Paclitaxel Delivery Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor bioavailability of Paclitaxel (PTX). Paclitaxel is a potent anticancer agent, but its clinical application is hampered by its low water solubility.[1] This often necessitates the use of formulation vehicles like Cremophor EL, which can cause serious side effects, including hypersensitivity reactions, nephrotoxicity, and neurotoxicity.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of Paclitaxel so low?
A1: Paclitaxel's oral bioavailability is typically less than 10% due to several factors.[3] Its poor aqueous solubility limits its dissolution in the gastrointestinal tract. Furthermore, it is subject to efflux by P-glycoprotein (P-gp) in the intestinal wall and metabolism by cytochrome P450 enzymes (like CYP3A4) in the liver and intestine.
Q2: What are the most common strategies to improve Paclitaxel's bioavailability?
A2: Nano-delivery systems are a primary strategy to enhance Paclitaxel's bioavailability. These include:
-
Liposomes: Spherical vesicles with a phospholipid bilayer that can encapsulate hydrophobic drugs like Paclitaxel.
-
Polymeric Nanoparticles: Biodegradable polymers can encapsulate Paclitaxel, protecting it from degradation and improving its pharmacokinetic profile.
-
Albumin-Bound Nanoparticles: Abraxane®, an FDA-approved formulation, utilizes albumin to create nanoparticles of ~130 nm, improving solubility and delivery.
-
Micelles: Self-assembling core-shell structures that can solubilize hydrophobic drugs in their core.
-
Nanocrystals: Pure drug crystals with a small amount of surfactant to improve dissolution.
Q3: What is the mechanism of action of Paclitaxel?
A3: Paclitaxel's primary mechanism is the stabilization of microtubules, which are crucial for cell division. It binds to the beta-tubulin subunit, promoting the assembly of tubulin into microtubules and preventing their disassembly. This leads to the formation of non-functional microtubule bundles, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).
Troubleshooting Guides
Low Encapsulation Efficiency in Nanoparticle Formulations
| Problem | Potential Cause | Troubleshooting Steps |
| Low Drug Loading in Liposomes | The drug-to-lipid ratio may be too high, leading to drug precipitation during formulation or storage. | Optimize the drug-to-lipid ratio; a 1:60 ratio has been shown to be effective for stable loading. Consider the lipid composition, as cholesterol content can influence drug loading. |
| Poor Encapsulation in Polymeric Nanoparticles | The polymer composition and drug-polymer interaction may not be optimal. | Adjust the hydrophobic-hydrophilic balance of the copolymer. For example, with PLA-TPGS nanoparticles, the ratio of PLA to TPGS can be modified to improve encapsulation efficiency. |
| The solvent evaporation or nanoprecipitation process may be too rapid, preventing efficient drug encapsulation. | Modify the rate of solvent removal or the mixing speed during nanoprecipitation to allow for better partitioning of the drug into the nanoparticles. |
Instability of Paclitaxel Formulations
| Problem | Potential Cause | Troubleshooting Steps |
| Liposome Aggregation and Drug Leakage During Storage | The liposome formulation may be physically unstable, especially in liquid form. | Incorporate PEGylated lipids (PEGylation) to create a protective layer that can enhance stability and circulation time. Lyophilization (freeze-drying) with a cryoprotectant like sucrose can improve long-term stability. |
| Changes in Nanoparticle Size Over Time | The formulation may lack sufficient stabilizing agents. | Ensure adequate concentration of surfactants or polymers that provide steric or electrostatic stabilization. For nanocrystals, the choice and concentration of the stabilizer are critical. |
Inconsistent In Vitro and In Vivo Results
| Problem | Potential Cause | Troubleshooting Steps |
| In Vitro Release is Too Fast or Too Slow | The composition of the delivery system is not optimized for the desired release profile. | For nanoparticles, the polymer's molecular weight and hydrophobicity can be altered to control the drug release rate. For liposomes, the lipid composition can be adjusted to modify membrane fluidity and drug release. |
| Unexpected Toxicity In Vivo | The formulation components may have inherent toxicity. | Conduct thorough biocompatibility testing of all excipients. A hemolysis assay is a useful initial screen for hemocompatibility of nanoparticles. |
| The biodistribution of the nanoparticles may lead to accumulation in non-target organs. | PEGylation can help reduce uptake by the reticuloendothelial system (liver and spleen) and increase circulation time, potentially improving tumor accumulation. |
Quantitative Data Summary
Bioavailability of Different Paclitaxel Formulations
| Formulation | Administration Route | Key Pharmacokinetic Parameter (AUC) | Fold Increase vs. Control | Reference |
| Taxol® | Oral | Baseline | 1x | |
| PTX-loaded GA Micelles | Oral | ~6-fold higher than Taxol® | ~6x | |
| PTX-loaded Nanosponges | Oral | ~3-fold higher than control | ~3x | |
| Conventional Liposomes | Intravenous | Half-life: 5.05 (±1.52) h | N/A | |
| PEGylated Liposomes | Intravenous | Half-life: 17.8 (±2.35) h | ~3.5x longer half-life |
Encapsulation Efficiency of Paclitaxel Formulations
| Formulation Type | Key Parameters | Encapsulation Efficiency (%) | Reference |
| Pluronic Copolymer Nanoparticles | Pluronic F-68 and P-123 | 99.0 ± 1.0% | |
| Chitosan Nanoparticles | Cholanic acid-modified chitosan | Drug loading of 10% (w/w) | |
| Liposomes | S100PC with cholesterol | ~55% | |
| Niosome Nanoparticles | Ether injection method | 87.6 ± 32% |
Experimental Protocols
Protocol 1: Quantification of Paclitaxel by HPLC
This protocol provides a general method for quantifying Paclitaxel in biological samples.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma or tissue homogenate sample, add an internal standard.
-
Extract the sample with a suitable organic solvent (e.g., a mixture of tert-butyl methyl ether and ethyl acetate).
-
Vortex the mixture for 2 minutes and then centrifuge at 5000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., µ-Bondapak C18).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., sodium acetate buffer, pH 5.0) in a ratio of approximately 42:58 (v/v). Other mobile phases like acetonitrile and methanol (60:40) have also been used.
-
Flow Rate: 1.0 - 1.9 mL/min.
-
Detection: UV detection at 227 nm or 230 nm.
-
Column Temperature: Can be ambient or controlled (e.g., 58°C).
3. Calibration and Quantification:
-
Prepare a series of standard solutions of Paclitaxel of known concentrations.
-
Construct a calibration curve by plotting the peak area ratio of Paclitaxel to the internal standard against the concentration.
-
The relationship should be linear with a correlation coefficient (r²) > 0.999.
Protocol 2: In Vitro Drug Release Assay
This protocol describes a common method to assess the release of Paclitaxel from a nanoformulation.
1. Dialysis Method:
-
Place a known amount of the Paclitaxel-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cutoff (e.g., 12 kDa).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) containing a surfactant like Tween 80 (e.g., 0.5% v/v) to maintain sink conditions.
-
Place the setup in a shaking incubator at 37°C.
2. Sampling and Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Quantify the amount of Paclitaxel in the collected samples using a validated HPLC method (as described in Protocol 1).
3. Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Protocol 3: Hemolysis Assay for Nanoparticle Biocompatibility
This assay evaluates the potential of nanoparticles to damage red blood cells.
1. Preparation:
-
Obtain whole blood from healthy donors in tubes containing an anticoagulant (e.g., Li-heparin).
-
Prepare nanoparticle suspensions at various concentrations in phosphate-buffered saline (PBS).
-
Prepare a positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (PBS).
2. Incubation:
-
Incubate the nanoparticle suspensions and controls with the whole blood.
-
Gently mix and incubate at 37°C for a specified time.
3. Measurement:
-
Centrifuge the samples to pellet the intact red blood cells and nanoparticles.
-
Collect the supernatant, which contains hemoglobin released from damaged cells.
-
The hemoglobin can be converted to cyanmethemoglobin using Drabkin's reagent.
-
Measure the absorbance of the supernatant at a specific wavelength using a spectrophotometer.
4. Calculation:
-
Calculate the percentage of hemolysis for each sample relative to the positive control (100% hemolysis) and negative control (0% hemolysis).
Visualizations
Caption: Workflow for Developing a Paclitaxel Nano-Delivery System.
Caption: Troubleshooting Decision Tree for In Vivo Toxicity.
Caption: Paclitaxel's Mechanism of Action Signaling Pathway.
References
Technical Support Center: Modifying Alpertine for Increased Target Specificity
This technical support center provides guidance for researchers and drug development professionals working on modifying Alpertine, a promising kinase inhibitor, to enhance its specificity for its primary target, Fictional Kinase 1 (FK1), while minimizing off-target effects on Fictional Kinase 2 (FK2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an ATP-competitive inhibitor of Fictional Kinase 1 (FK1). It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. While potent against FK1, it has shown some cross-reactivity with the structurally similar Fictional Kinase 2 (FK2), which can lead to off-target effects.
Q2: Why is increasing target specificity for this compound important?
Improving the specificity of this compound to selectively inhibit FK1 over FK2 is crucial for reducing potential side effects and increasing the therapeutic window of the drug.[1][2] Off-target inhibition can lead to unforeseen toxicities and diminish the overall efficacy of the therapeutic agent.[1]
Q3: What are the initial steps in a medicinal chemistry campaign to enhance this compound's specificity?
A typical campaign begins with understanding the structural differences between the ATP-binding pockets of FK1 and FK2.[3][4] This is often achieved through X-ray crystallography or computational modeling. Structure-based drug design (SBDD) can then be employed to identify modifications to the this compound scaffold that exploit these differences, aiming to increase interactions with FK1-specific residues or introduce steric hindrance to prevent binding to FK2.
Troubleshooting Guides
Issue 1: Modified this compound analog shows reduced potency against the primary target (FK1).
-
Possible Cause: The modification may have disrupted a key interaction with the FK1 active site.
-
Troubleshooting Steps:
-
Re-evaluate the structure-activity relationship (SAR): Analyze which functional groups are critical for FK1 binding.
-
Computational Docking: Use molecular docking simulations to predict the binding mode of your analog within the FK1 active site. This can help identify lost interactions.
-
Synthesize Analogs with Subtle Modifications: Make smaller, more conservative changes to the this compound scaffold to probe the effect of each modification.
-
Consult Crystallography Data: If available, co-crystal structures of this compound with FK1 can provide invaluable insights into key binding interactions.
-
Issue 2: Off-target activity against FK2 remains high or has increased.
-
Possible Cause: The modification may not be effectively discriminating between the FK1 and FK2 binding sites, or it may have inadvertently introduced favorable interactions with FK2.
-
Troubleshooting Steps:
-
Differential Kinase Profiling: Screen your modified compounds against a panel of kinases, including FK1 and FK2, to quantify their selectivity.
-
Comparative Structural Analysis: Focus on the non-conserved residues between the FK1 and FK2 active sites. Design modifications that specifically target these unique residues in FK1.
-
Explore Allosteric Inhibition: Investigate the possibility of designing inhibitors that bind to a less conserved allosteric site on FK1, which can offer greater specificity.
-
Issue 3: New this compound derivatives exhibit poor cell permeability.
-
Possible Cause: Modifications may have increased the polarity or molecular weight of the compound beyond the optimal range for passive diffusion across cell membranes.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Calculate or experimentally measure properties like LogP, molecular weight, and polar surface area.
-
Structure-Property Relationship (SPR) Analysis: Correlate structural changes with observed permeability data to guide the design of more cell-penetrant analogs.
-
Prodrug Strategies: Consider designing a prodrug version of your compound that can be metabolized into the active form inside the cell.
-
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound and Analogs
| Compound | FK1 IC50 (nM) | FK2 IC50 (nM) | Selectivity Index (FK2 IC50 / FK1 IC50) |
| This compound | 15 | 150 | 10 |
| Analog A-1 | 50 | 300 | 6 |
| Analog A-2 | 25 | 800 | 32 |
| Analog B-1 | 10 | 120 | 12 |
| Analog B-2 | 5 | 500 | 100 |
Table 2: ADME Properties of this compound Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) |
| This compound | 437.54 | 3.8 | 25 | 5.2 |
| Analog A-2 | 451.57 | 4.1 | 15 | 3.1 |
| Analog B-2 | 465.59 | 3.5 | 35 | 6.8 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a general procedure for determining the IC50 values of this compound analogs against FK1 and FK2.
-
Materials:
-
Recombinant FK1 and FK2 enzymes
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound and its analogs dissolved in DMSO
-
384-well microplate
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In the microplate, add the assay buffer, the kinase enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Target Engagement Assay (CETSA)
This protocol describes a method to confirm that this compound analogs are binding to FK1 within a cellular context.
-
Materials:
-
Cell line expressing FK1
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
This compound analogs dissolved in DMSO
-
Lysis buffer
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-FK1 antibody
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Treat the cells with various concentrations of the this compound analog or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble FK1 in the supernatant by Western blotting using an anti-FK1 antibody.
-
A shift in the melting curve of FK1 in the presence of the compound indicates target engagement.
-
Visualizations
Caption: Simplified signaling pathway of Fictional Kinase 1 (FK1) and the inhibitory action of this compound.
Caption: Workflow for the iterative process of modifying this compound to improve target specificity and drug-like properties.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Compound-Induced Cytotoxicity In Vitro
Disclaimer: There is currently a lack of specific scientific literature detailing "Alpertine-induced cytotoxicity." The following guide is a generalized resource for researchers encountering cytotoxicity with novel or uncharacterized compounds in vitro, using "this compound" as a placeholder. The principles and protocols described are broadly applicable for troubleshooting and managing cytotoxic effects in cell culture.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures, even at low concentrations of our test compound. What is the first troubleshooting step?
A1: The initial and most critical step is to perform a comprehensive dose-response and time-course experiment. This will establish the cytotoxic profile of the compound in your specific cell line and help identify a concentration range that is suitable for your experimental goals while minimizing excessive toxicity. It is recommended to start with a broad range of concentrations and multiple time points.[1]
Q2: Could the solvent used to dissolve our compound be contributing to the observed cytotoxicity?
A2: Absolutely. Solvents such as DMSO can be toxic to cells, particularly at higher concentrations (typically >0.5%). It is crucial to run a vehicle control experiment, treating cells with the solvent at the same concentrations used in your compound dilutions, to determine if the solvent is contributing to cell death.[2]
Q3: Our cell viability assay results are highly variable between replicate wells. What are the common causes?
A3: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure your cell suspension is thoroughly mixed before and during plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. It's good practice to fill these wells with sterile PBS or media and not use them for experimental samples.[2]
-
Pipetting Errors: Ensure pipettes are calibrated and use fresh tips for each replicate.[2]
-
Incomplete Reagent Mixing: Gently but thoroughly mix assay reagents after addition.[2]
Q4: How can we reduce potential off-target or non-specific cytotoxicity of our compound?
A4: Several strategies can be employed:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration for the shortest necessary duration.
-
Serum Concentration: In some instances, serum in the culture medium can bind to the compound, reducing its free concentration and mitigating toxicity.
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) may be beneficial.
Troubleshooting Guides
Problem 1: Inconsistent Dose-Response Curve
| Possible Cause | Recommended Solution | Reference |
| Incorrect Drug Dilutions | Prepare fresh serial dilutions for each experiment and verify the stock solution's concentration. | |
| Compound Instability | Check the compound's stability in your culture medium at the incubation temperature, as some compounds degrade over time. | |
| Assay Incubation Time | Optimize the incubation time with the compound, as the cytotoxic effect may be time-dependent. | |
| Cell Line Resistance | The chosen cell line might be resistant to the compound. Consider using a different cell line or a higher concentration range. |
Problem 2: Negative Control (Vehicle-Treated) Wells Show Low Viability
| Possible Cause | Recommended Solution | Reference |
| Vehicle Toxicity | The solvent (e.g., DMSO) concentration may be too high. Ensure the final vehicle concentration is non-toxic to your cells (usually <0.5% for DMSO). | |
| Poor Cell Health | Use cells that are in the exponential growth phase and within a low passage number. | |
| Contamination | Regularly test your cell cultures for microbial contamination. | |
| Incorrect Seeding Density | Plating too few cells can lead to poor viability. Optimize the seeding density for your specific cell line. |
Key Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and appropriate controls (vehicle and untreated).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Methodology:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Incubation: Incubate at room temperature, protected from light, for the recommended time.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
Visualizations
References
Alpertine experimental variability and solutions
Alpertine Technical Support Center
Welcome to the technical support center for this compound, a novel, experimental small molecule inhibitor of the Fictional Kinase Receptor (FKR). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Fictional Kinase Receptor (FKR), a receptor tyrosine kinase. By binding to the ATP-binding pocket of the FKR kinase domain, this compound blocks receptor phosphorylation and subsequent activation of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This inhibition helps to mitigate the pro-inflammatory signals mediated by FKR.
Q2: What is the recommended cell line for this compound experiments?
A2: We recommend using HEK293 cells stably overexpressing human FKR (HEK293-FKR) for initial characterization and potency assays. For disease-relevant studies, primary human synoviocytes or macrophage cell lines like THP-1 can be used, as they endogenously express FKR.
Q3: What are the general storage conditions for this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, a stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q4: How should I prepare this compound for cell-based assays?
A4: Prepare a 10 mM stock solution of this compound in sterile DMSO. For experiments, dilute this stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High variability in IC50 values between experiments.
High variability in the half-maximal inhibitory concentration (IC50) of this compound can be a significant issue. The table below summarizes common causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Cell Passage Number | Maintain a consistent cell passage number for all experiments. We recommend using cells between passages 5 and 15. | Reduced baseline signaling and more consistent cellular response. |
| Serum Starvation Inconsistency | Ensure complete and consistent serum starvation of cells before this compound treatment. Starve cells for at least 4-6 hours. | Lower background signal and a more robust response to ligand stimulation. |
| This compound Stock Degradation | Prepare fresh this compound dilutions for each experiment from a recently prepared DMSO stock. Avoid multiple freeze-thaw cycles of the stock. | Consistent potency of the inhibitor across experiments. |
| Inconsistent Cell Seeding Density | Use a consistent cell seeding density for all wells and experiments. Allow cells to adhere and reach approximately 80-90% confluency. | Uniform cellular response and reduced well-to-well variability. |
Issue 2: No observable inhibition of FKR phosphorylation.
If you do not observe any inhibition of FKR phosphorylation after this compound treatment, consider the following troubleshooting steps.
-
Verify this compound Activity: Confirm the integrity of your this compound stock. If possible, test it in a secondary, orthogonal assay.
-
Check Ligand Stimulation: Ensure that the ligand used to stimulate FKR is active and used at the correct concentration (typically the EC80).
-
Confirm Antibody Performance: Verify the specificity and sensitivity of the primary and secondary antibodies used for detecting phosphorylated FKR (p-FKR). Run appropriate positive and negative controls.
-
Optimize Incubation Times: Ensure that the pre-incubation time with this compound (before ligand stimulation) is sufficient, typically 1-2 hours.
Issue 3: High background signal in Western blot or ELISA.
High background can mask the specific signal and interfere with accurate quantification.
-
Blocking Inefficiency: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. High concentrations can lead to non-specific binding.
-
Washing Steps: Increase the number and duration of wash steps to more effectively remove unbound antibodies.
Below is a troubleshooting workflow to diagnose high variability in IC50 values.
Caption: Troubleshooting workflow for high IC50 variability.
Experimental Protocols
Protocol 1: this compound IC50 Determination via Western Blot
This protocol details the measurement of this compound's inhibitory effect on FKR phosphorylation.
-
Cell Seeding: Seed HEK293-FKR cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, wash the cells with PBS and replace the medium with a serum-free medium. Incubate for 4-6 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-treat the cells with these dilutions for 2 hours. Include a vehicle control (0.1% DMSO).
-
Ligand Stimulation: Stimulate the cells with the FKR ligand at its EC80 concentration for 15 minutes.
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-FKR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and image the blot.
-
Strip and re-probe the membrane for total FKR and a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify the band intensities. Normalize the p-FKR signal to the total FKR signal. Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Signaling Pathway
The diagram below illustrates the signaling pathway of the Fictional Kinase Receptor (FKR) and the point of inhibition by this compound.
Validation & Comparative
Validating Alpertine's Primary Cellular Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alpertine, a piperazinylethylindole derivative, was initially investigated as a potential antipsychotic agent. However, its development was discontinued, and its primary cellular target remains unconfirmed in publicly available literature. This guide provides a comparative analysis of this compound's potential mechanism of action by examining its close structural analogs: oxypertine, milipertine, and solypertine. The information presented is intended to guide researchers in formulating hypotheses and designing experiments to validate this compound's primary cellular target.
Comparative Analysis of this compound and Structural Analogs
Due to the limited direct experimental data on this compound, this comparison relies on data from its structural relatives. Oxypertine, the most well-characterized of these analogs, is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1] This dual antagonism is a hallmark of many atypical antipsychotic drugs. Milipertine and solypertine, also classified as antipsychotics, are reported to antagonize the effects of dopamine and serotonin agonists, suggesting a similar mechanism of action.[2]
While one source suggests a potential link between this compound and the GABAergic system or inhibition of fatty acid uptake, extensive searches for experimental validation of these claims for this compound or its analogs have not yielded any supporting data.
Table 1: Comparative Binding Affinities (Ki in nM) of this compound Analogs
| Compound | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | Primary Mechanism of Action |
| This compound | Data not available | Data not available | Unconfirmed |
| Oxypertine | 30 | 8.6 | D2/5-HT2A Antagonist |
| Milipertine | Data not available | Data not available | Presumed D2/5-HT2A Antagonist |
| Solypertine | Data not available | Data not available | Presumed D2/5-HT2A Antagonist |
Note: The mechanism for milipertine and solypertine is inferred from their classification and structural similarity to oxypertine.
Experimental Protocols for Target Validation
To validate the primary cellular target of this compound, a series of binding and functional assays should be performed. Below are detailed methodologies for key experiments.
Dopamine D2 Receptor Binding Assay
This assay determines the affinity of a compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound (this compound).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D2 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand ([³H]-Spiperone), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add haloperidol.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Serotonin 5-HT2A Receptor Binding Assay
This assay measures the affinity of a compound for the serotonin 5-HT2A receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Radioligand: [³H]-Ketanserin.
-
Non-specific binding control: Mianserin (10 µM).
-
Test compound (this compound).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Follow a similar procedure as for the D2 receptor membrane preparation using CHO-K1-5-HT2A cells.
-
-
Binding Assay:
-
In a 96-well plate, combine assay buffer, [³H]-Ketanserin, and a range of this compound concentrations.
-
Use mianserin for determining non-specific binding.
-
Add the cell membrane preparation.
-
Incubate at 37°C for 30 minutes.
-
-
Filtration and Counting:
-
Filter the assay mixture through glass fiber filters.
-
Wash the filters with ice-cold Tris-HCl buffer.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine specific binding, IC50, and Ki values as described for the D2 receptor binding assay.
-
Visualizing Potential Mechanisms and Workflows
To further clarify the potential signaling pathway and the experimental approach to validate this compound's target, the following diagrams are provided.
Caption: Putative signaling pathway of this compound based on its structural analogs.
Caption: Experimental workflow for validating this compound's primary cellular target.
References
- 1. Neurochemical and behavioral studies on the mode of action of oxypertine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked? - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpertine: An Investigational Antipsychotic Agent
Alpertine is an investigational antipsychotic drug that was never marketed.[1] Structurally, it is classified as a substituted tryptamine and a piperazinylethylindole.[1] It belongs to the "pertine" group of compounds, which also includes drugs like milipertine, oxypertine, and solypertine.[1]
Mechanism of Action:
The precise mechanism of action of this compound is not well-established. Its structural similarity to other pertine compounds, such as oxypertine, suggests a potential interaction with serotonin 5-HT2 and dopamine D2 receptors.[1] Oxypertine has demonstrated high affinity for these receptors and acts as a catecholamine depleting agent.[1] However, initial animal studies with this compound did not show the expected antagonism of behaviors induced by a serotonin receptor agonist (tryptamine) and a dopamine receptor agonist (apomorphine), unlike other drugs in its class. This finding suggests that this compound's pharmacological profile may differ from that of its structural relatives.
To provide a comprehensive comparison guide as requested, please specify "[Compound X]" and the "[disease] model" of interest. This information is necessary to conduct a targeted search for relevant experimental data and protocols to build a meaningful comparison.
References
Comparative Analysis of Alpertine and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Alpertine and its structural and functional analogs. The information is presented to facilitate an objective evaluation of their performance based on available experimental data.
This compound is a piperazinylethylindole derivative that has been studied for its antipsychotic properties. It belongs to the "pertine" class of compounds, which includes milipertine, oxypertine, and solypertine. These compounds share a common structural scaffold and are considered the primary analogs of this compound. Their pharmacological activity is believed to be mediated primarily through interactions with dopamine and serotonin receptors, a hallmark of many antipsychotic agents.
Data Presentation: A Comparative Overview
Due to the limited availability of comprehensive, directly comparative preclinical data for this compound and its immediate analogs in publicly accessible literature, a detailed quantitative comparison table is not feasible at this time. However, based on qualitative descriptions and data from related compounds, a general pharmacological profile can be outlined.
| Compound | Class | Primary Receptor Targets (Hypothesized) | Reported/Expected Activity |
| This compound | Piperazinylethylindole | Dopamine D2, Serotonin 5-HT2A | Antipsychotic, Neuroleptic, Tranquilizer |
| Oxypertine | Piperazinylethylindole | Dopamine D2, Serotonin 5-HT2A | Antipsychotic, Catecholamine depleting agent |
| Milipertine | Piperazinylethylindole | Dopamine D2, Serotonin 5-HT2A | Antipsychotic |
| Solypertine | Piperazinylethylindole | Dopamine D2, Serotonin 5-HT2A | Antipsychotic |
Note: This table is based on the classification of these compounds and the known pharmacology of the "pertine" class and typical antipsychotics. Specific binding affinities (Ki/IC50), potencies (EC50), and efficacy (Emax) values are not consistently available in the reviewed literature for a direct comparison.
Experimental Protocols
The following are detailed methodologies for key in vitro and in vivo experiments relevant to the characterization of this compound and its analogs, based on standard practices in neuropsychopharmacology.
In Vitro Assays
1. Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine D2 receptor.
-
Methodology:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone or [3H]Raclopride (a selective D2 antagonist).
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
2. Serotonin 5-HT2A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the serotonin 5-HT2A receptor.
-
Methodology:
-
Receptor Source: Membranes from CHO or HEK cells stably expressing the human 5-HT2A receptor, or from rat frontal cortex homogenates.[2]
-
Radioligand: [3H]Ketanserin or [3H]Spiperone.
-
Procedure: The procedure is analogous to the D2 receptor binding assay, with appropriate adjustments for the specific receptor and radioligand used. Non-specific binding is typically determined using a high concentration of a known 5-HT2A antagonist (e.g., 1 µM spiperone or 10 µM ketanserin).[2][3]
-
Data Analysis: The IC50 and Ki values are calculated as described for the D2 receptor binding assay.[2]
-
In Vivo Assays
1. Apomorphine-Induced Stereotypy in Rats
-
Objective: To assess the in vivo dopamine receptor antagonistic activity of the test compounds. Apomorphine is a non-selective dopamine agonist that induces stereotyped behaviors (e.g., sniffing, licking, gnawing) in rodents.
-
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle at various doses via a suitable route of administration (e.g., intraperitoneal, subcutaneous).
-
After a specific pre-treatment time, apomorphine (typically 0.5-1.5 mg/kg, s.c.) is administered.
-
Immediately after apomorphine injection, animals are placed in individual observation cages.
-
Stereotyped behaviors are observed and scored at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes. A standardized rating scale is used to score the intensity of stereotypy (e.g., 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped sniffing; 3 = constant stereotyped sniffing, licking, or gnawing).
-
-
Data Analysis: The scores for each animal are summed over the observation period. The ability of the test compound to reduce the apomorphine-induced stereotypy score is indicative of its dopamine receptor antagonistic activity. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).
-
2. Tryptamine-Induced Behavioral Effects in Mice
-
Objective: To evaluate the in vivo serotonin receptor antagonistic activity of the test compounds. Tryptamine is a non-selective serotonin receptor agonist that can induce specific behavioral responses in mice, such as head-twitching.
-
Methodology:
-
Animals: Male Swiss Webster or C57BL/6 mice.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After the pre-treatment period, tryptamine is administered (typically 10-30 mg/kg, i.p. or i.v.).
-
The frequency of head-twitch responses is counted for a defined period (e.g., 15-30 minutes) immediately following tryptamine administration.
-
-
Data Analysis: The total number of head-twitches is recorded for each animal. A reduction in the number of tryptamine-induced head-twitches by the test compound suggests serotonin receptor antagonistic activity.
-
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound and its analogs are believed to be mediated through the modulation of G protein-coupled receptor (GPCR) signaling pathways, primarily those associated with dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling Pathway
Antagonism of the D2 receptor by compounds like this compound is a key mechanism for their antipsychotic effects. The D2 receptor is a Gi-coupled GPCR.
Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway by this compound and its Analogs.
Serotonin 5-HT2A Receptor Signaling Pathway
Antagonism of the 5-HT2A receptor is a characteristic feature of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects. The 5-HT2A receptor is a Gq-coupled GPCR.
Caption: Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway by this compound and its Analogs.
Experimental Workflow for In Vitro Receptor Binding Assay
The following diagram illustrates a typical workflow for determining the binding affinity of a compound using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
Alpertine: An Unmarketed Antipsychotic with Limited Comparative Data
Alpertine is an experimental antipsychotic drug that was developed but never commercially marketed.[1] While structurally related to other antipsychotic compounds of the "pertine" class, such as milipertine and oxypertine, a significant lack of publicly available clinical data prevents a direct head-to-head comparison with current standard-of-care treatments for psychotic disorders.[1]
Mechanism of Action: An Indirect Understanding
The Void of Comparative Efficacy and Safety Data
A thorough search of scientific and medical databases reveals no registered clinical trials or published experimental studies that directly compare the efficacy and safety of this compound against any standard-of-care antipsychotic medications. Such standard treatments would typically include second-generation (atypical) antipsychotics like risperidone, olanzapine, quetiapine, aripiprazole, and ziprasidone, or first-generation (typical) antipsychotics such as haloperidol.
The development of a new antipsychotic drug requires a rigorous series of clinical trials (Phase I, II, and III) to establish its efficacy, safety, and tolerability profile in comparison to a placebo and, crucially, to existing approved treatments. The absence of such data for this compound means that essential metrics for comparison, including but not limited to, reduction in psychotic symptoms (e.g., as measured by the Positive and Negative Syndrome Scale - PANSS), side effect profiles (e.g., extrapyramidal symptoms, metabolic changes, cardiovascular effects), and patient compliance rates, are not available.
Conclusion
Due to this compound's status as a non-marketed investigational drug, there is a fundamental lack of the necessary clinical and experimental data required to create a meaningful head-to-head comparison with any standard-of-care antipsychotic. The core requirements for a comparative guide, including quantitative data for tables, detailed experimental protocols, and established signaling pathways for visualization, cannot be fulfilled based on the currently available information. Without data from controlled clinical studies, any comparison would be purely speculative and would not meet the scientific and objective standards required for the intended audience of researchers, scientists, and drug development professionals.
References
Independent Verification of Alpertine's Published Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alpertine's known characteristics with those of a structurally related alternative, Oxypertine. Due to the limited publicly available data on this compound's biological activity, this guide focuses on providing a framework for comparison and outlining the necessary experimental verification.
Overview of this compound and Alternatives
This compound (developmental code: WIN-31665) is a compound belonging to the "pertine" class of drugs, which are characterized as phenylpiperazinylethylindoles. Described as an antipsychotic, neuroleptic, and tranquilizer, this compound was never marketed, and there is a significant lack of published scientific literature detailing its biological efficacy and mechanism of action. One vendor suggests its mechanism may relate to effects on gamma-aminobutyric acid (GABA) and fatty acid uptake inhibition, though this is not substantiated in peer-reviewed literature.
Given the absence of robust data for this compound, this guide will use Oxypertine (WIN-18501) as a primary comparator. Oxypertine is a structurally similar "pertine" compound that was marketed as an antipsychotic and has a more extensively documented pharmacological profile. Other related compounds include milipertine and solypertine.
Comparative Data
Due to the lack of published experimental data for this compound, a direct quantitative comparison is not possible. The following table summarizes the available information for this compound and provides a detailed profile for Oxypertine as a benchmark for this chemical class.
| Feature | This compound (WIN-31665) | Oxypertine (WIN-18501) | Typical First-Generation Antipsychotics |
| Drug Class | Antipsychotic (unmarketed) | Antipsychotic | Antipsychotic |
| Chemical Class | Phenylpiperazinylethylindole | Phenylpiperazinylethylindole | Various (e.g., Phenothiazines, Butyrophenones) |
| Primary Mechanism | Not well-established. | Dopamine D2 and Serotonin 5-HT2A receptor antagonist. Also a catecholamine depleting agent.[1] | Primarily Dopamine D2 receptor antagonists.[2][3] |
| Receptor Binding Affinity (Ki) | No published data available. | 5-HT2A: 8.6 nMD2: 30 nM[1][4] | Varies by agent. |
| Reported Biological Effects | Ineffective at antagonizing tryptamine and apomorphine-induced behaviors in animal models at doses up to 10 mg/kg. | Antagonizes behavioral effects of tryptamine and apomorphine. Depletes norepinephrine and dopamine levels in the rat brain. | Blockade of ~72% of D2 receptors is associated with antipsychotic effectiveness. |
| Clinical Use | Never marketed. | Formerly used for schizophrenia and anxiety. | Treatment of schizophrenia, acute mania, and other psychotic disorders. |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for typical antipsychotics, including the better-characterized compound Oxypertine, involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Additionally, many antipsychotics, including Oxypertine, exhibit antagonism at serotonin 5-HT2A receptors, which is thought to contribute to their efficacy and modulate side effects.
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
The diagram below illustrates the general signaling pathway affected by D2 and 5-HT2A receptor antagonists like Oxypertine. Antagonism of these receptors disrupts the downstream signaling cascades typically initiated by dopamine and serotonin, respectively.
Caption: D2/5-HT2A receptor antagonist mechanism.
Experimental Protocols for Verification
To independently verify the activity of this compound and compare it to alternatives like Oxypertine, a series of in vitro and in vivo experiments would be required. The following outlines a hypothetical experimental workflow.
In Vitro Characterization
Objective: To determine the binding affinity and functional activity of this compound at key CNS receptors.
Methodology:
-
Receptor Binding Assays:
-
Protocol: Utilize competitive radioligand binding assays with membrane preparations from cells expressing human recombinant D2 and 5-HT2A receptors.
-
Procedure: Incubate a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A) with the membrane preparations in the presence of increasing concentrations of this compound.
-
Data Analysis: Measure the displacement of the radioligand to determine the inhibition constant (Ki) of this compound for each receptor. This will provide a quantitative measure of binding affinity.
-
-
Functional Assays:
-
Protocol: Employ cell-based functional assays to determine whether this compound acts as an agonist, antagonist, or inverse agonist.
-
Procedure (D2 Receptor): Use a cAMP assay in cells expressing the D2 receptor. Measure the ability of this compound to inhibit forskolin-stimulated cAMP production (agonist activity) or to block the inhibition of cAMP production by a known D2 agonist like quinpirole (antagonist activity).
-
Procedure (5-HT2A Receptor): Use a calcium mobilization assay in cells expressing the 5-HT2A receptor. Measure the ability of this compound to stimulate intracellular calcium release (agonist activity) or to block the calcium release induced by serotonin (antagonist activity).
-
In Vivo Behavioral Studies
Objective: To assess the antipsychotic-like effects of this compound in established animal models.
Methodology:
-
Apomorphine-Induced Stereotypy in Rats:
-
Protocol: This model assesses D2 receptor antagonist activity.
-
Procedure: Administer varying doses of this compound to rats, followed by an injection of the dopamine agonist apomorphine. Observe and score the intensity of stereotyped behaviors (e.g., sniffing, gnawing, licking).
-
Data Analysis: Compare the reduction in stereotypy scores between this compound-treated groups and a vehicle control group.
-
-
Conditioned Avoidance Response (CAR):
-
Protocol: A classic predictive model for antipsychotic efficacy.
-
Procedure: Train rats to avoid a mild foot shock by moving to another compartment of a shuttle box upon hearing an auditory cue. After training, administer this compound and assess its ability to suppress the avoidance response without impairing the escape response (i.e., moving after the shock has started).
-
Data Analysis: Quantify the number of successful avoidances and escapes. A selective reduction in avoidance is indicative of antipsychotic-like activity.
-
The following diagram illustrates a logical workflow for these verification experiments.
Caption: Workflow for this compound's activity verification.
Conclusion
While this compound is structurally related to known antipsychotics like Oxypertine, there is a critical lack of published data to verify its biological activity and mechanism of action. The information available suggests it may be an ineffective compound, at least at the doses previously tested in animal models. To provide a definitive comparison with other alternatives, the experimental protocols outlined in this guide would need to be performed. Such studies would establish the receptor binding profile, functional activity, and in vivo efficacy of this compound, allowing for an evidence-based assessment of its potential as a pharmacological agent.
References
Alpertine: An Unmarketed Antipsychotic with Limited Efficacy Data
A comprehensive comparison of Alpertine's efficacy against other known inhibitors is not feasible due to its status as an unmarketed drug with limited and inconclusive public data on its inhibitory activity. this compound, a compound from the "pertine" group of drugs, was developed as a potential antipsychotic, neuroleptic, and tranquilizer but was never commercially launched.[1] Structurally, it is classified as a substituted tryptamine and a piperazinylethylindole.[1]
While related compounds in the pertine family, such as oxypertine, have demonstrated high affinity for serotonin 5-HT2 and dopamine D2 receptors, studies on this compound have not shown significant efficacy.[1] Specifically, in animal studies, this compound did not effectively counteract the behavioral effects induced by the serotonin receptor agonist tryptamine or the dopamine receptor agonist apomorphine at the dosages tested.[1] This lack of positive results in early research likely contributed to the decision to halt its development and marketing.
Given that this compound was never brought to market, there is a significant absence of the detailed, peer-reviewed clinical and preclinical data necessary to conduct a thorough comparison with other established inhibitors. The rigorous experimental data required for a comparative guide, including quantitative efficacy data and detailed experimental protocols, is not available in the public domain.
Understanding this compound's Intended Mechanism of Action
Though not a conventional "inhibitor" in the sense of enzyme inhibition, this compound's intended therapeutic action was likely based on the modulation of neurotransmitter pathways, a common mechanism for antipsychotic drugs. The diagram below illustrates a generalized signaling pathway often targeted by such compounds.
Due to the absence of specific efficacy data for this compound, a comparative analysis with other inhibitors remains purely speculative. Researchers and professionals in drug development are advised to consult literature on marketed antipsychotics for relevant comparative efficacy studies.
References
A Comparative Guide to Aripiprazole: Replicating Key Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aripiprazole's performance with other key antipsychotic agents, supported by experimental data. Detailed methodologies for pivotal experiments are outlined to facilitate replication and further research.
Introduction
Aripiprazole is an atypical antipsychotic with a unique pharmacological profile that distinguishes it from other medications in its class.[1][2] Initially approved for the treatment of schizophrenia in 2002, its indications have expanded to include bipolar I disorder, major depressive disorder, and irritability associated with autistic disorder.[3] Unlike many other antipsychotics that are pure antagonists at the dopamine D2 receptor, aripiprazole acts as a partial agonist. This "dopamine system stabilizer" activity allows it to modulate dopaminergic transmission, reducing it in hyperdopaminergic states (like psychosis) and increasing it in hypodopaminergic states.[4][5] This guide will delve into the key experiments that have elucidated aripiprazole's mechanism of action and compare its receptor binding profile and clinical efficacy with first-generation (haloperidol) and other second-generation (risperidone, olanzapine) antipsychotics.
Mechanism of Action: A Unique Profile
Aripiprazole's therapeutic effects are primarily attributed to its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and its antagonist activity at serotonin 5-HT2A receptors. This combination of activities is thought to contribute to its efficacy against the positive, negative, and cognitive symptoms of schizophrenia with a generally favorable side-effect profile.
Dopamine D2 Receptor Partial Agonism
The cornerstone of aripiprazole's mechanism is its partial agonism at the D2 receptor. In conditions of excessive dopamine, such as in the mesolimbic pathway in schizophrenia, aripiprazole acts as a functional antagonist, reducing dopaminergic activity and alleviating positive symptoms. Conversely, in brain regions with low dopamine levels, like the mesocortical pathway, it acts as a functional agonist, enhancing dopamine neurotransmission and potentially improving negative and cognitive symptoms. Aripiprazole exhibits a high affinity for D2 receptors, with a Ki value of 0.34 nM.
Serotonergic Activity
Aripiprazole also demonstrates high affinity for several serotonin receptors. It is a partial agonist at the 5-HT1A receptor (Ki = 1.7 nM) and an antagonist at the 5-HT2A receptor (Ki = 3.4 nM). Its action at 5-HT1A receptors may contribute to its antidepressant and anxiolytic effects, while its 5-HT2A antagonism is a common feature of atypical antipsychotics and is associated with a lower risk of extrapyramidal symptoms (EPS) compared to first-generation antipsychotics.
Comparative Receptor Binding Profiles
The following table summarizes the receptor binding affinities (Ki, nM) of aripiprazole and other commonly used antipsychotics. Lower Ki values indicate higher binding affinity.
| Receptor | Aripiprazole (Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D2 | 0.34 | 1.5 | 3.1 | 11 |
| Serotonin 5-HT1A | 1.7 | 3800 | 230 | 4500 |
| Serotonin 5-HT2A | 3.4 | 130 | 0.16 | 4 |
| Histamine H1 | 61 | 700 | 2.2 | 7 |
| Adrenergic α1 | 57 | 6 | 0.8 | 19 |
| Muscarinic M1 | >1000 | 1300 | >10000 | 1.9 |
Key Experimental Protocols
Receptor Binding Assay
Objective: To determine the affinity of aripiprazole and comparator compounds for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for D2 receptors) in a buffered solution and centrifuge to isolate cell membranes containing the receptors of interest.
-
Radioligand Binding: Incubate the prepared membranes with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound (aripiprazole or comparators).
-
Separation and Scintillation Counting: Separate the bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Calculate the IC50 (concentration of the drug that inhibits 50% of specific binding) and then the Ki (inhibition constant) using the Cheng-Prusoff equation.
Animal Model of Schizophrenia: Prepulse Inhibition (PPI)
Objective: To assess the antipsychotic potential of aripiprazole by measuring its ability to reverse deficits in sensorimotor gating, a translational model of certain schizophrenia symptoms.
Methodology:
-
Animal Model: Induce a PPI deficit in rodents (e.g., rats or mice) using a psychostimulant like amphetamine or an NMDA receptor antagonist such as MK-801.
-
Drug Administration: Administer aripiprazole or a comparator drug (e.g., haloperidol, risperidone) via intraperitoneal injection or oral gavage.
-
PPI Testing: Place the animal in a startle chamber. Present a weak prestimulus (prepulse) shortly before a strong, startle-inducing stimulus (pulse). Measure the startle response.
-
Data Analysis: Calculate the percentage of PPI, which is the reduction in the startle response when the prepulse precedes the pulse. Compare the PPI levels between the drug-treated groups and the vehicle-treated control group. A reversal of the induced PPI deficit indicates potential antipsychotic efficacy.
Comparative Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of aripiprazole in treating schizophrenia, often comparing it to placebo and other antipsychotics. The Positive and Negative Syndrome Scale (PANSS) is a widely used instrument to assess the severity of symptoms.
| Study (Comparator) | Duration | Key Findings on PANSS Total Score | Reference |
| Pooled Analysis (Haloperidol) | 52 weeks | Aripiprazole showed significantly greater improvements in negative symptoms compared to haloperidol. | Kasper et al. 2003 |
| Meta-analysis (Olanzapine) | 6-26 weeks | Olanzapine showed a statistically significant advantage over aripiprazole in improving mental state at 6 weeks, but not at 26 weeks. | AAFP Cochrane Review |
| Head-to-Head Trial (Risperidone) | 3 months | No significant differences in overall effectiveness or time to treatment discontinuation were found between aripiprazole and risperidone in first-episode psychosis. | Randomized Clinical Trial |
| Phase 3 Trial (Placebo) | 12 weeks | Aripiprazole lauroxil (long-acting injectable) demonstrated statistically significant reductions in PANSS total scores compared to placebo. | Alkermes plc |
Signaling Pathways
The unique pharmacological profile of aripiprazole, particularly its D2 partial agonism, results in a distinct modulation of intracellular signaling pathways compared to full antagonists.
Conclusion
Aripiprazole's distinct mechanism of action, centered on its partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors, provides a unique therapeutic option for schizophrenia and other psychiatric disorders. Its efficacy is comparable to other atypical antipsychotics for positive symptoms, with potential advantages for negative and cognitive symptoms and a generally more favorable side-effect profile, particularly concerning metabolic issues and hyperprolactinemia. The experimental protocols outlined in this guide provide a framework for researchers to replicate and build upon the foundational studies that have defined our understanding of this important medication.
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aripiprazole - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Alpertine's performance in comparative transcriptomics
Currently, there is no publicly available information or experimental data regarding a transcriptomics platform named "Alpertine." Searches for performance data, comparative studies, and experimental protocols for a platform with this name have not yielded any relevant results.
The field of comparative transcriptomics is rapidly advancing, with several platforms available for researchers, scientists, and drug development professionals. These platforms are often benchmarked against each other in terms of sensitivity, specificity, spatial resolution, and concordance with established methods like single-cell RNA sequencing (scRNA-seq).
Key Performance Metrics in Transcriptomics
When evaluating and comparing transcriptomics platforms, several key performance indicators are considered. These typically include:
-
Sensitivity: The ability to detect and quantify low-abundance transcripts.
-
Specificity: The accuracy of transcript identification, minimizing off-target or non-specific signals.
-
Dynamic Range: The range of transcript expression levels that can be accurately measured.
-
Reproducibility: The consistency of results across technical replicates.
-
Cell Segmentation Accuracy: For spatial transcriptomics platforms, the precision of assigning transcripts to individual cells.
-
Concordance with Orthogonal Methods: The degree of agreement with data generated from other well-established techniques, such as scRNA-seq.
Existing Spatial Transcriptomics Platforms
Recent studies have provided comprehensive benchmarks of several commercial in situ spatial transcriptomics (iST) platforms. Some of the frequently compared platforms include:
-
10x Genomics Xenium: Often cited for its high sensitivity and transcript counts per gene.[1][2][3][4]
-
NanoString CosMx: Noted for its cell segmentation performance.[5]
-
Vizgen MERSCOPE: Another key player in the imaging-based spatial transcriptomics space.
-
10x Genomics Visium: A sequencing-based spatial transcriptomics platform.
-
BGI Stereo-seq: A sequencing-based platform with high spatial resolution.
These platforms are continuously being evaluated for their ability to resolve cellular heterogeneity and provide insights into the spatial organization of tissues.
A Note on Data and Protocols
Without specific data for "this compound," it is not possible to provide the detailed comparison tables, experimental protocols, or signaling pathway diagrams as requested. The generation of such a guide would require access to peer-reviewed studies or manufacturer's documentation containing quantitative performance data and detailed methodologies.
For researchers interested in comparative transcriptomics, it is recommended to consult recent benchmarking studies in reputable scientific journals to inform their choice of platform based on the specific requirements of their research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Systematic benchmarking of imaging spatial transcriptomics platforms in FFPE tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic benchmarking of high-throughput subcellular spatial transcriptomics platforms across human tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alpertine: A Guide for Laboratory Professionals
Disclaimer: As Alpertine was a research compound that was never marketed, specific official disposal guidelines are unavailable. The following procedures are based on general best practices for the safe handling and disposal of hazardous chemical waste in a laboratory setting, particularly for compounds containing piperazine and tryptamine moieties. Researchers must always consult and adhere to their institution's specific hazardous waste management policies and local regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. By adhering to these procedural steps, researchers, scientists, and drug development professionals can manage this compound waste responsibly.
Immediate Safety and Handling
Before commencing any disposal procedures, it is crucial to handle this compound and its waste by the principles of prudent laboratory practice. This includes working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn to protect against accidental splashes.[1]
-
Lab Coat: A lab coat or other protective clothing must be worn to prevent contamination of personal attire.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
Quantitative Data for Hazardous Waste Classification
The classification of chemical waste is a critical step in ensuring its proper disposal. The following table summarizes key quantitative parameters for identifying certain types of hazardous waste as defined by the U.S. Environmental Protection Agency (EPA).
| Characteristic | Parameter | Regulatory Threshold | EPA Waste Code |
| Ignitability | Flash Point | < 60°C (140°F) | D001 |
| Corrosivity | pH | ≤ 2 or ≥ 12.5 | D002 |
| Reactivity | Reactivity | Unstable, reacts violently with water, etc. | D003 |
| Toxicity | TCLP Concentration | Varies by contaminant | D004 - D043 |
TCLP = Toxicity Characteristic Leaching Procedure[3]
Experimental Protocol for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated waste materials.
1. Waste Segregation at the Point of Generation
-
Solid this compound Waste:
-
Collect unused or expired solid this compound, and any grossly contaminated items (e.g., weigh boats, contaminated paper towels from a spill cleanup) in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
The container should be made of a material compatible with this compound.
-
-
Liquid this compound Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and clearly labeled liquid hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.
-
If the solvent is halogenated, it should be collected in a designated "Halogenated Organic Waste" container. If non-halogenated, use a "Non-Halogenated Organic Waste" container. This segregation is crucial as the disposal costs for these two streams differ significantly.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, Pasteur pipettes, broken glass) contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Waste - Sharps".
-
-
Empty this compound Containers:
-
A container that has held this compound is considered "empty" if all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.
-
To be disposed of as non-hazardous waste, the empty container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses can also be collected as hazardous waste.
-
After triple-rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container in the appropriate laboratory glass or plastic recycling bin, in accordance with institutional policy.
-
2. Waste Container Management
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The accumulation start date must also be clearly visible.
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Ensure all waste containers are kept securely closed except when adding waste.
-
Store containers in secondary containment (e.g., a spill tray) to contain any potential leaks.
-
Segregate containers of incompatible wastes. For example, keep acidic waste separate from basic waste.
-
3. Decontamination of Work Surfaces
-
After handling this compound, decontaminate all work surfaces (e.g., benchtops, fume hood sash) and equipment.
-
Use a suitable solvent or a laboratory detergent solution to wipe down the surfaces.
-
All cleaning materials (e.g., paper towels, wipes) used for decontamination must be disposed of as solid hazardous waste.
4. Arranging for Waste Disposal
-
Once a hazardous waste container is full, or if it has been in accumulation for the maximum allowable time per institutional policy (often one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the segregation and disposal of this compound waste.
By following these established procedures for hazardous waste management, laboratories can ensure the safe and compliant disposal of research compounds like this compound, thereby protecting personnel and the environment.
References
Personal protective equipment for handling Alpertine
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Alpertine (CAS No. 27076-46-6) is readily available. The following guidance is based on the safety protocols for structurally similar compounds, specifically piperazine derivatives. It is imperative to treat this compound with, at a minimum, the same precautions as these related substances. This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting.
This compound is an antipsychotic agent and a member of the piperazine family.[1] Due to the lack of specific toxicity and hazard data, it must be handled with care, assuming it may present hazards similar to other centrally active piperazine compounds.
Personal Protective Equipment (PPE)
Standard laboratory practice for handling chemical compounds of unknown toxicity should be strictly followed. The recommended PPE is summarized in the table below.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which may cause irritation or allergic reactions.[2][3] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing. | To protect eyes from dust particles and splashes, which could cause serious eye irritation or damage.[2][3] |
| Skin and Body Protection | Laboratory coat or other protective clothing. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator for dusts should be worn. | To avoid inhalation of dust, which may cause respiratory irritation or sensitization. |
Operational Plan: Handling and Storage
A systematic approach is crucial for minimizing exposure and ensuring the integrity of the compound.
Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE before handling the chemical.
Handling:
-
Avoid all personal contact, including the inhalation of dust.
-
Do not eat, drink, or smoke in the designated handling area.
-
Keep containers tightly closed when not in use.
-
Use good laboratory hygiene practices, including washing hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination and potential degradation.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical for laboratory and environmental safety.
-
Waste Categorization: Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Do Not: Dispose of this compound down the drain or in the regular trash.
-
Contaminated PPE: Dispose of contaminated single-use gloves and other PPE as hazardous waste. Reusable protective clothing should be decontaminated before reuse.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations for hazardous waste.
Emergency Procedures
Spill Response:
-
Minor Spills:
-
Wear appropriate PPE.
-
Carefully sweep or wipe up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Major Spills:
-
Evacuate the immediate area and restrict access.
-
Alert the appropriate emergency response team or institutional safety office.
-
First Aid:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
